molecular formula C9H10BrNO B2716131 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one CAS No. 54968-03-5

3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one

Cat. No.: B2716131
CAS No.: 54968-03-5
M. Wt: 228.089
InChI Key: UTAVWZJIPPDSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.089. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h5H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAVWZJIPPDSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C(=O)N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54968-03-5
Record name 3-bromo-1,2,5,6,7,8-hexahydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 3-Bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of privileged scaffolds is a cornerstone of modern drug discovery. The 5,6,7,8-tetrahydroquinolin-2(1H)-one core serves as a highly valuable, conformationally unique bioisostere for planar carbostyrils (2-quinolones). This technical guide details the authoritative, self-validating synthetic workflow for the regioselective preparation of 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one . By coupling Knoevenagel-driven cyclization with strictly controlled electrophilic aromatic substitution (SEAr), this protocol ensures high-fidelity functionalization at the C3 position, providing a critical handle for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in pharmaceutical library generation.

Retrosynthetic Strategy & Pathway

The synthesis of this compound relies on a two-phase convergent approach. Rather than attempting to selectively reduce a pre-brominated 2-quinolone—which often results in over-reduction or dehalogenation—the optimal strategy constructs the saturated carbocycle first.

The core 5,6,7,8-tetrahydroquinolin-2(1H)-one is assembled via the condensation of an activated cyclohexanone derivative with cyanoacetamide. Subsequent hydrolysis and decarboxylation yield the pristine lactam core. The final step is a regioselective C3-bromination.

Retrosynthesis Target This compound Core 5,6,7,8-tetrahydroquinolin-2(1H)-one Target->Core Regioselective C3-Bromination Starting Cyclohexanone + Cyanoacetamide Core->Starting Knoevenagel Condensation & Cyclization

Retrosynthetic pathway for this compound.

Mechanistic Causality: Enforcing C3-Regioselectivity

The transformation of the lactam core to its 3-bromo analog requires absolute control over the reaction pathway to prevent off-target halogenation.

Tautomeric Activation

The starting material exists in a tautomeric equilibrium between the lactam (2-quinolone) and lactim (2-hydroxyquinoline) forms. The nitrogen lone pair (or oxygen lone pair in the lactim) donates electron density into the π-system, significantly activating the C3 and C5 positions toward electrophiles[1]. However, because C5 is sp3 hybridized and locked within the fused saturated cyclohexane ring, electrophilic attack is exclusively funneled to the sp2 hybridized C3 position.

Reagent and Solvent Causality

Using N-bromosuccinimide (NBS) instead of molecular bromine (Br2) is a critical choice. NBS provides a low, steady-state concentration of electrophilic bromine (Br+). When conducted in a polar aprotic solvent like N,N-Dimethylformamide (DMF) in the dark, NBS undergoes heterolytic cleavage, strictly enforcing an ionic SEAr pathway[2]. If a radical pathway were permitted (e.g., via light exposure or non-polar solvents), the benzylic-like C8 position of the saturated ring would undergo rapid, undesired allylic bromination[3]. DMF further accelerates the desired reaction by stabilizing the highly polar Wheland intermediate (σ-complex).

Mechanism Lactam Lactam Tautomer Lactim Lactim Tautomer Lactam->Lactim Tautomerization PiComplex π-Complex Lactam->PiComplex Lactim->PiComplex Electrophile NBS (Br+ Donor) Electrophile->PiComplex Electrophilic Attack Wheland Wheland Intermediate (C3) PiComplex->Wheland C3 Localization Product 3-Bromo Product Wheland->Product Deprotonation

Electrophilic aromatic substitution mechanism for C3-bromination via Wheland intermediate.

Self-Validating Experimental Protocols

Phase 1: Synthesis of 5,6,7,8-Tetrahydroquinolin-2(1H)-one Core

This phase utilizes a modified Guareschi-Thorpe condensation followed by acidic decarboxylation.

  • Cyclization : In a dry 250 mL round-bottom flask, dissolve 2-(dimethylaminomethylene)cyclohexanone (1.0 eq, 50 mmol) and cyanoacetamide (1.1 eq, 55 mmol) in anhydrous methanol (100 mL). Add sodium methoxide (1.5 eq) and reflux for 4 hours.

  • Intermediate Isolation : Cool the mixture to 0 °C. The intermediate, 3-cyano-5,6,7,8-tetrahydroquinolin-2(1H)-one, will precipitate as a solid. Filter and wash with cold methanol.

  • Decarboxylation : Suspend the intermediate in 70% H2SO4 (50 mL) and heat to 120 °C for 12 hours.

    • Self-Validating Marker: The reaction will vigorously evolve CO2 gas as the hydrolyzed carboxylic acid decarboxylates. The cessation of bubbling indicates reaction completion.

  • Workup : Cool to room temperature, neutralize carefully with 6M NaOH to pH 7, and extract with Ethyl Acetate (3 × 50 mL). Dry over Na2SO4 and concentrate in vacuo to yield the core lactam.

Phase 2: Regioselective C3-Bromination

This phase utilizes kinetically controlled electrophilic halogenation.

  • Preparation : Dissolve 5,6,7,8-tetrahydroquinolin-2(1H)-one (1.0 eq, 20 mmol) in anhydrous DMF (40 mL) in a foil-wrapped flask (to exclude light and prevent radical initiation). Cool the solution to 0 °C using an ice bath.

  • Halogenation : Add N-Bromosuccinimide (NBS) (1.05 eq, 21 mmol) portion-wise over 15 minutes.

    • Causality Note: Strict stoichiometric control (1.05 eq) prevents over-bromination.

  • Propagation : Remove the ice bath and allow the reaction to stir at 25 °C for 2 hours.

  • Self-Validating Workup : Pour the reaction mixture into 200 mL of vigorously stirred ice water.

    • Validation Logic: The byproduct, succinimide, is highly water-soluble, while the brominated target is highly hydrophobic. The pure product will immediately crash out as an off-white precipitate.

  • Isolation : Filter the precipitate under vacuum, wash with copious amounts of distilled water, and dry under high vacuum.

    • Analytical Validation:1H NMR will confirm success via the complete disappearance of the C3-H proton (typically ~6.5 ppm) and the retention of the C4-H singlet (shifted downfield to ~7.8 ppm due to the deshielding effect of the ortho-bromine).

Quantitative Reaction Parameters

The following table summarizes the optimized thermodynamic and stoichiometric parameters required to maximize yield while suppressing side reactions.

Reaction StepPrimary ReagentEquivalentsSolventTemp (°C)Time (h)Isolated Yield (%)
Core Cyclization Cyanoacetamide1.1Methanol65 (Reflux)482%
Decarboxylation 70% H2SO4ExcessAqueous1201275%
C3-Bromination N-Bromosuccinimide1.05DMF0 to 25288%

References

  • Title : Bromination Studies of Alkyl-Substituted 2-Pyridones and 2-Quinolones Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study Source : RSC Advances (Royal Society of Chemistry) URL :[Link]

  • Title : Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles Source : Journal of Chemical Metrology (ACG Publications) URL :[Link]

Sources

Pharmacological Vistas of Substituted Quinolinones: A Technical Guide to Biological Activity and Assay Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinolinone (oxo-quinoline) scaffold represents one of the most privileged structures in modern medicinal chemistry. Due to its unique electronic properties, hydrogen-bonding capacity, and structural rigidity, the quinolinone core serves as a versatile pharmacophore capable of interacting with a diverse array of biological targets 1[1]. This technical whitepaper provides an in-depth analysis of the biological activities of substituted quinolinones—spanning antibacterial, anticancer, and neuroprotective domains—while detailing the self-validating experimental protocols required for rigorous preclinical evaluation.

Structural Chemistry & Pharmacophore Mapping

The biological activity of quinolinones is highly dependent on the regiochemistry of their substitutions. The 2-quinolinone and 4-quinolinone (and their tautomeric hydroxyquinoline forms) act as foundational building blocks2[2].

  • C-6 and C-7 Substitutions: Halogenation (specifically fluorination at C-6) and the addition of cyclic amines at C-7 are hallmarks of the fluoroquinolone class, drastically enhancing Gram-negative antibacterial penetration and target affinity3[3].

  • N-1 Modifications: N-hydroxy-substituted quinolinones exhibit strong chelating properties, making them highly effective inhibitors of metalloenzymes such as HIV-1 integrase and matrix metalloproteinases4[4].

  • C-3 and C-4 Diversification: 4-hydroxy-2-quinolinones are precursors for multi-target agents, frequently modified via click chemistry to produce triazole-linked derivatives with potent anticancer and anti-Alzheimer's properties5[5].

Antibacterial Mechanisms: Dual Targeting of DNA Topoisomerases

The primary mechanism of action for antibacterial quinolones involves the inhibition of DNA gyrase (topoisomerase II) and topoisomerase IV 6[6]. Rather than simply blocking the active site, these compounds act as interfacial poisons. They bind to the enzyme-DNA complex, stabilizing the transient double-strand breaks created by the enzymes during DNA replication. This prevents DNA religation, leading to fragmented bacterial chromosomes and rapid cell death 7[7].

TopoInhibition Q Substituted Quinolinone (Fluoroquinolone) Topo DNA Gyrase / Topo IV Complex Q->Topo Binds to enzyme-DNA interface Cleavage Stabilization of Cleavage Complex Topo->Cleavage DSB Double-Strand DNA Breaks Cleavage->DSB Prevents religation Death Bacterial Cell Death (Apoptosis-like) DSB->Death

Mechanism of quinolinone-mediated DNA gyrase inhibition and double-strand break induction.

Protocol 1: In Vitro DNA Gyrase Supercoiling Inhibition Assay

To accurately quantify the inhibitory potency of novel quinolinones, a supercoiling assay must be employed. This protocol is designed with built-in validation to prevent false positives caused by non-specific DNA intercalation.

  • Preparation of Reaction Mix: Combine 0.5 μg of relaxed pBR322 plasmid DNA, assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP), and 1 U of purified E. coli DNA gyrase.

    • Causality & Rationale: ATP is strictly required for the energy-dependent supercoiling action of gyrase. Mg²⁺ acts as an essential cofactor for ATP hydrolysis and DNA cleavage.

  • Compound Incubation: Add the substituted quinolinone derivative (dissolved in DMSO) at varying concentrations. Incubate at 37°C for 30 minutes.

    • Causality & Rationale: Pre-incubation allows the compound to intercalate at the specific DNA-enzyme interface before the reaction proceeds too far, effectively trapping the cleavage complex.

  • Reaction Termination & Protein Digestion: Stop the reaction by adding 1% SDS and 0.5 mg/mL Proteinase K. Incubate for an additional 30 minutes at 37°C.

    • Causality & Rationale: SDS denatures the gyrase, while Proteinase K digests the covalently bound enzyme. This releases the cleaved DNA fragments, ensuring accurate electrophoretic resolution without protein-induced band shifting.

  • Electrophoretic Resolution: Run the samples on a 1% agarose gel in TAE buffer without ethidium bromide. Stain the gel post-run.

    • Causality & Rationale: Ethidium bromide intercalates DNA and alters its supercoiling state during the run. Post-staining ensures the observed topology strictly reflects enzymatic activity.

  • Self-Validation System:

    • Vehicle Control: 1% DMSO to ensure the solvent does not inhibit gyrase activity.

    • Positive Control: Novobiocin or Ciprofloxacin to validate assay sensitivity and benchmark the IC₅₀.

    • Orthogonal Validation: Perform a parallel DNA cleavage assay (omitting ATP) to distinguish between pure catalytic inhibition and cleavage complex stabilization.

Anticancer & Antiproliferative Activity

Beyond microbiology, quinolinones have emerged as potent anticancer agents. Specific derivatives act as NADPH Oxidase (NOX) inhibitors, suppressing the production of reactive oxygen species (ROS) that drive tumor progression and diabetic nephropathy8[8]. Furthermore, triazole-linked 2-quinolones synthesized via click chemistry have demonstrated profound apoptotic anti-proliferative activity against breast (MCF-7) and pancreatic (Panc-1) cancer cell lines9[10].

Anticancer Quin Quinolinone Derivative (e.g., NOX/Kinase Inhibitor) NOX NADPH Oxidase (NOX) Quin->NOX Inhibits ROS Reactive Oxygen Species (ROS) Reduction NOX->ROS Prolif Inhibition of Cell Proliferation ROS->Prolif Apoptosis Apoptosis Induction ROS->Apoptosis

Apoptotic and anti-proliferative signaling pathways modulated by quinolinone derivatives.

Neuroprotective Applications

The quinolinone scaffold is highly effective in neuropharmacology, particularly in the design of anti-Alzheimer's agents. Quinolinone derivatives containing a dithiocarbamate moiety have been engineered as dual-binding site Acetylcholinesterase (AChE) inhibitors. Molecular docking confirms that the quinolinone core binds to the peripheral anionic site (PAS) of AChE through strong π-π stacking interactions, while the dithiocarbamate group interacts with the catalytic active site (CAS) 11[11].

Protocol 2: AChE Inhibitory Activity Assay (Ellman's Method)

To evaluate neuroprotective efficacy, Ellman’s kinetic assay is the gold standard.

  • Reagent Preparation: Prepare 15 mM Acetylthiocholine iodide (ATCI) as the substrate and 3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen in 0.1 M sodium phosphate buffer (pH 8.0).

    • Causality & Rationale: A pH of 8.0 is optimal for AChE activity. DTNB reacts stoichiometrically with the thiocholine produced by the enzymatic hydrolysis of ATCI, forming the yellow 5-thio-2-nitrobenzoate anion.

  • Enzyme Pre-incubation: Incubate 0.5 U/mL human AChE (hAChE) with varying concentrations of the quinolinone derivative for 15 minutes at 37°C.

    • Causality & Rationale: Many quinolinones act as reversible, mixed-type inhibitors. Pre-incubation allows the establishment of binding equilibrium at the PAS before substrate competition begins.

  • Kinetic Monitoring: Add ATCI to initiate the reaction and immediately monitor absorbance at 412 nm continuously for 5 minutes using a microplate reader.

    • Causality & Rationale: Continuous kinetic reading (rather than a single endpoint measurement) prevents artifacts from background compound absorbance and ensures measurements are taken strictly within the linear range of enzyme velocity.

  • Self-Validation System:

    • Blank Control: Buffer + DTNB + Compound (no enzyme) to subtract any spontaneous hydrolysis of ATCI or intrinsic compound absorbance.

    • Positive Control: Donepezil or Tacrine to benchmark the IC₅₀ values.

    • Orthogonal Validation: Perform a competitive displacement assay using propidium iodide (a known PAS-specific binder) to confirm the specific binding site of the quinolinone derivative.

Quantitative Efficacy Data

The following table summarizes the quantitative biological activity of recently developed substituted quinolinones across various therapeutic targets.

Compound Class / Specific DerivativePrimary Target / ActivityEfficacy MetricReference
5-(Trifluoromethyl)pyridin-2-yl-amino-4-quinolone (111) Gram-positive bacteria (Membrane disruption)MIC < 0.0625 μg/mL[3]
Quinoline-2-one hybrid (Compound 4) E. coli DNA GyraseIC₅₀ = 42 nM[7]
Quinoline-2-one hybrid (Compound 4) E. coli Topoisomerase IVIC₅₀ = 1.47 μM[7]
Triazole-linked 2-quinolone (Compound 8g) MCF-7 Breast Cancer Cell LineIC₅₀ = 1.2 μM[10]
Quinolinone-dithiocarbamate (Compound 4c) Human Acetylcholinesterase (hAChE)IC₅₀ = 0.16 μM[11]

Synthetic Workflows & Late-Stage Diversification

The synthesis of biologically active quinolinones typically relies on the condensation of substituted anilines with malonic acid derivatives (e.g., modified Conrad-Limpach reaction), followed by high-temperature cyclization in polyphosphoric acid (PPA)1[1]. Modern approaches also utilize the regioselective House-Meinwald rearrangement of oxindoles to access complex 3-substituted 4-hydroxyquinolin-2-ones5[5]. These cores are then subjected to late-stage diversification, such as Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to generate multi-target hybrids.

Synthesis Aniline Substituted Aniline Condensation Condensation (Conrad-Limpach) Aniline->Condensation Malonate Malonic Acid / Derivative Malonate->Condensation Cyclization High-Temp Cyclization (PPA, 120°C) Condensation->Cyclization Quinolinone 4-Hydroxy-2-quinolinone Core Cyclization->Quinolinone Diversification Late-Stage Diversification (e.g., Click Chemistry) Quinolinone->Diversification

Synthetic workflow for 4-hydroxy-2-quinolinones and late-stage diversification.

References

  • Design, synthesis and evaluation of quinolinone derivatives containing dithiocarbamate moiety as multifunctional AChE inhibitors for the treatment of Alzheimer's disease Source: NIH PMC URL
  • Bioactive heterocycles containing endocyclic N-hydroxy groups Source: NIH PMC URL
  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
  • Design, Synthesis, and Biological Evaluation of Quinoline (Quinolinone) Derivatives as NADPH Oxidase (NOX)
  • Design, synthesis and antimicrobial activity of novel quinoline-2-one hybrids as promising DNA gyrase and topoisomerase IV inhibitors Source: ResearchGate URL
  • 2,4-Quinolinediol (CAS 86-95-3)
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities Source: MDPI URL
  • Identification of 5-(Aryl/Heteroaryl)
  • Regioselective House–Meinwald rearrangement in oxindoles: access to substituted quinolinones Source: RSC Publishing URL
  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)

Sources

The Emerging Potential of 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Scaffold of Opportunity

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both biological relevance and synthetic tractability is perpetual. The 5,6,7,8-tetrahydroquinolin-2(1H)-one core represents a compelling starting point, embodying a privileged structure found in a variety of biologically active compounds.[1] The introduction of a bromine atom at the 3-position elevates this scaffold's potential, transforming it into a versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one, exploring its synthetic accessibility, chemical versatility, and potential applications in modern drug discovery. The tetrahydroquinoline (THQ) scaffold is a well-established privileged structure in drug discovery, known for its presence in compounds with a broad spectrum of biological activities.[1]

The strategic placement of a bromine atom is a widely recognized strategy in medicinal chemistry to enhance the therapeutic activity and metabolic stability of drug candidates.[2] This halogen can serve as a handle for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.[1] This guide will illuminate the untapped potential of this compound as a valuable intermediate for the development of next-generation therapeutics.

Synthetic Accessibility: A Proposed Route

Proposed Synthetic Workflow

A 5,6,7,8-Tetrahydroquinolin-2(1H)-one C This compound A->C Electrophilic Aromatic Substitution B Brominating Agent (e.g., NBS or Br2 in Acetic Acid) A This compound B Suzuki Coupling A->B C Buchwald-Hartwig Amination A->C D Sonogashira Coupling A->D E Diverse Library of 3-Aryl/Heteroaryl Derivatives B->E F Library of 3-Amino Derivatives C->F G Library of 3-Alkynyl Derivatives D->G A 3-Aryl-5,6,7,8-tetrahydroquinolin-2(1H)-one Derivative B Kinase Active Site (e.g., Topoisomerase I) A->B Binding C Inhibition of Kinase Activity D Downregulation of Pro-Survival Signaling C->D E Apoptosis D->E

Sources

Technical Guide: 3-Bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical specifications, synthesis, and application of 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one (CAS: 54968-03-5), a versatile heterocyclic building block used extensively in the development of kinase inhibitors and GPCR ligands.

Executive Summary & Molecule Profile

This compound represents a "privileged scaffold" modification.[1] By fusing a saturated cyclohexane ring to a 2-pyridone core, this intermediate offers unique physicochemical properties—enhanced lipophilicity and restricted conformational flexibility—compared to its fully aromatic quinoline counterparts. The C3-bromo substituent serves as a critical handle for palladium-catalyzed cross-coupling reactions, allowing rapid diversification of the scaffold.[2]

Property Data
IUPAC Name This compound
CAS Number 54968-03-5
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol
Core Scaffold 5,6,7,8-Tetrahydroquinoline
Key Functionality C3-Bromide (Electrophile), N1-Amide (Nucleophile)
Tautomerism Exists predominantly in the lactam (2-one) form over the lactim (2-hydroxy) form in solid state and polar solvents.[3][4]

Synthesis of the Core Intermediate

While the parent 5,6,7,8-tetrahydroquinolin-2(1H)-one is commercially available, the 3-bromo derivative is frequently synthesized in-house to ensure purity and reduce costs. The most robust method involves electrophilic aromatic substitution using N-bromosuccinimide (NBS).

Method A: Regioselective Bromination with NBS

Rationale: The 3-position is ortho to the activating amide oxygen and para to the ring junction, making it highly nucleophilic. NBS is preferred over elemental bromine (


) to avoid over-bromination and handling of hazardous liquid bromine.
Experimental Protocol
  • Reagents:

    • 5,6,7,8-Tetrahydroquinolin-2(1H)-one (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.05 equiv)

    • Solvent: DMF (Dimethylformamide) or Acetonitrile (

      
      )
      
  • Procedure:

    • Dissolve the starting material in DMF (5 mL/mmol) at room temperature (RT).

    • Add NBS portion-wise over 15 minutes to control the exotherm.

    • Stir the reaction mixture at RT for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.

    • Endpoint: Disappearance of starting material (M+H = 150) and appearance of product (M+H = 228/230 doublet).

  • Workup & Purification:

    • Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates as a solid.

    • Filter the solid and wash with water to remove succinimide byproduct.

    • Recrystallization: If necessary, recrystallize from Ethanol/Water to yield off-white needles.

Synthesis Workflow Diagram

Synthesis Start 5,6,7,8-Tetrahydroquinolin-2(1H)-one (Parent Scaffold) Reagent NBS (1.05 eq) DMF, RT, 3h Start->Reagent Dissolution Intermediate Reaction Mixture (Succinimide + Product) Reagent->Intermediate Electrophilic Subst. Product This compound (Precipitate) Intermediate->Product H2O Quench Filtration

Caption: Regioselective bromination pathway using mild NBS conditions to isolate the target intermediate.

Reactivity Profile & Applications

The utility of this compound lies in its orthogonal reactivity. It possesses two distinct "handles" for modification:

  • C3-Position (Electrophilic): Susceptible to Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

  • N1-Position (Nucleophilic): Susceptible to alkylation. Note that O-alkylation is a competing side reaction, but N-alkylation is favored under soft basic conditions (e.g.,

    
    , DMF).
    
Critical Protocol: Suzuki-Miyaura Cross-Coupling

This reaction is the primary gateway to 3-aryl derivatives, common in kinase inhibitor design.

Standard Operating Procedure (SOP):

  • Substrates: 3-Bromo-intermediate (1.0 eq), Aryl Boronic Acid (1.2 eq).

  • Catalyst System:

    
     (5 mol%) is robust; 
    
    
    
    is a common alternative.
  • Base:

    
     or 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[2]

  • Conditions: Degas solvents with

    
    . Heat at 90°C for 12 hours in a sealed tube.
    

Troubleshooting Tip: If de-bromination (reduction) is observed, switch to anhydrous conditions using


 as the base and Toluene as the solvent.

Case Study: Synthesis of a Model Kinase Inhibitor

Objective: Synthesis of a dual EGFR/HER2 inhibitor analog using the 3-bromo scaffold.

Step-by-Step Workflow:

  • Scaffold Preparation: Synthesize this compound as per Section 2.

  • N-Alkylation (Optional): Introduce a solubilizing tail (e.g., N-methyl or N-ethyl) using Alkyl Iodide +

    
     in DMF.
    
  • C3-Arylation: Perform Suzuki coupling with 4-(morpholinomethyl)phenylboronic acid.

  • Validation: The resulting biaryl system mimics the pharmacophore of approved drugs like Gefitinib, but with a partially saturated core that alters metabolic stability and solubility.

Reaction Logic Diagram

Reactivity Core 3-Bromo-5,6,7,8-tetrahydro quinolin-2(1H)-one Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki C3 Modification Alkylation N-Alkylation (R-X, Base) Core->Alkylation N1 Modification ProductA 3-Aryl Derivative (Kinase Inhibitor Core) Suzuki->ProductA ProductB N-Substituted Lactam Alkylation->ProductB ProductB->Suzuki Sequential Functionalization

Caption: Divergent synthesis pathways. C3 coupling typically follows N-alkylation to prevent catalyst poisoning by the free lactam NH.

References & Data Sources

  • Compound Data: PubChem CID 53485154.[3] 3-Bromo-5,6,7,8-tetrahydroquinoline properties and identifiers.Link

  • Synthesis Protocol: BenchChem Application Note. Suzuki Coupling of 3-Bromoquinoline Derivatives.[2]Link

  • Medicinal Chemistry Context: Quinolin-2(1H)-one derivatives as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry. Link

  • Reaction Methodology: Organic Chemistry Portal. Synthesis of Tetrahydroquinolines and Cross-Coupling Protocols.Link

Sources

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Tetrahydroquinolin-2(1H)-one Scaffold

The 5,6,7,8-tetrahydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry and drug discovery. Its rigid, partially saturated heterocyclic structure serves as a versatile template for designing molecules that can effectively interact with a range of biological targets. Functionalization of this core at the C3-position via the versatile 3-bromo derivative opens a gateway to a vast chemical space, enabling the systematic exploration of structure-activity relationships (SAR).

Palladium-catalyzed cross-coupling reactions represent the state-of-the-art for forging carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the application of key palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—to the 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one substrate. The methodologies described herein are designed to empower researchers to synthesize diverse libraries of novel compounds for downstream screening and development.

General Experimental Workflow

A successful cross-coupling experiment relies on a systematic and rigorous workflow. The exclusion of oxygen and moisture is often critical for maintaining catalyst activity.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Monitoring & Work-up prep_reagents Weigh Reagents: - 3-Bromo-THQ-one - Coupling Partner - Catalyst & Ligand - Base add_solids Add Solid Reagents prep_reagents->add_solids prep_glass Flame-Dry Schlenk Flask & Stir Bar prep_glass->add_solids inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂ 3x) add_solvent Inject Degassed Solvent(s) inert_atm->add_solvent add_solids->inert_atm heating Heat to Reaction Temp with Vigorous Stirring add_solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring workup Aqueous Work-up: - Cool to RT - Dilute with Water - Extract with Organic Solvent monitoring->workup Upon Completion purification Purification: - Dry Organic Layer (Na₂SO₄) - Concentrate - Column Chromatography workup->purification product Characterized Product purification->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Aryl and Heteroaryl Scaffolding

The Suzuki-Miyaura coupling is a highly versatile method for forming C(sp²)-C(sp²) bonds, making it ideal for introducing aryl or heteroaryl moieties at the C3-position.[2][4] The reaction's tolerance for a wide range of functional groups and the commercial availability of diverse boronic acids and esters contribute to its widespread use.[4]

Causality and Mechanism

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronate complex (formed by the reaction of the boronic acid with a base), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[1][5][6] The base is crucial for activating the boronic acid to facilitate the transmetalation step.[6]

Suzuki_Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂-Br pd0->pdiia pdiib Ar-Pd(II)L₂-R pdiia->pdiib pdiib->pd0 oxadd_label Oxidative Addition transmet_label Transmetalation redelim_label Reductive Elimination reagent1 Ar-Br (3-Bromo-THQ-one) reagent2 R-B(OR)₂ + Base product Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5]

Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for bromoquinolines.[4][5]

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroarylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Pd(dppf)Cl₂ (0.02-0.05 equiv) or Pd(PPh₃)₄ (0.05-0.10 equiv)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed Solvents: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1)[4]

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the boronic acid, palladium catalyst, and base.

  • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-16 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).

Data Summary: Suzuki-Miyaura Conditions
Coupling PartnerCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Typical Yield
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Toluene:EtOH:H₂O901285-95%
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)1,4-Dioxane:H₂O85890-98%
Pyridin-3-ylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (3)1,4-Dioxane:H₂O1001670-85%
Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Toluene:EtOH:H₂O901080-92%

Yields are estimated based on similar substrates and may require optimization.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7][8] This reaction is exceptionally valuable for installing a linear alkynyl group, a key synthon for constructing more complex molecules, accessing conjugated systems, or as a handle for click chemistry. The classic Sonogashira reaction employs both palladium and copper(I) co-catalysts.[7]

Causality and Mechanism

The reaction proceeds via two interconnected catalytic cycles.[7] The palladium cycle mirrors that of other cross-couplings (oxidative addition, reductive elimination). The unique copper cycle involves the formation of a copper(I) acetylide species, which then participates in the transmetalation step with the organopalladium(II) complex. The amine base is crucial for deprotonating the terminal alkyne and serving as a solvent.[9]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂-Br pd0->pdiia Oxidative Addition pdiia->pd0 Reductive Elimination pdiib Ar-Pd(II)L₂-C≡CR pdiia->pdiib Transmetalation pdiib->pd0 product Ar-C≡CR pdiib->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR cu_x->cu_acetylide Deprotonation (Base) cu_acetylide->pdiia cu_acetylide->cu_x from Transmetalation ar_br Ar-Br (3-Bromo-THQ-one) ar_br->pdiia alkyne H-C≡CR alkyne->cu_acetylide

Caption: Interconnected catalytic cycles of the Sonogashira coupling.[7]

Protocol: Sonogashira Coupling

This protocol is based on conditions optimized for related 3-bromopyridines.[9]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv) or Pd(OAc)₂ (0.02 equiv) with PPh₃ (0.04 equiv)

  • Copper(I) Iodide (CuI) (0.03-0.10 equiv)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (serves as base and solvent or co-solvent)

  • Degassed Solvent: THF or DMF (if needed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add degassed solvent (e.g., THF), followed by the amine base (e.g., Et₃N) and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat to 40-60 °C. For less reactive substrates, temperatures up to 100°C in DMF may be required.[9]

  • Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-6 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated ammonium chloride solution (to remove copper salts), then brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Data Summary: Sonogashira Conditions
Coupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Typical Yield
PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT to 4090-98%
TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT85-95%
1-HexynePd(OAc)₂/PPh₃ (2/4)CuI (5)DIPADMF6080-90%
Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃NDMF5075-88%

Yields are estimated based on similar substrates and may require optimization.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, a transformation that is otherwise challenging.[10][11] It enables the coupling of aryl halides with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles, making it indispensable for synthesizing compounds with aniline-like substructures.[12]

Causality and Mechanism

The mechanism is analogous to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[10][13] A key distinction is the requirement for a strong, sterically hindered base (e.g., sodium tert-butoxide, LHMDS) to deprotonate the amine in the coordination sphere of the palladium center. The choice of ligand, typically a bulky, electron-rich phosphine, is critical to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.[11][13]

Buchwald_Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂-Br pd0->pdiia Oxidative Addition pdiib [Ar-Pd(II)L₂(HNR¹R²)]⁺Br⁻ pdiia->pdiib Amine Coordination pdiic Ar-Pd(II)L₂(NR¹R²) pdiib->pdiic Deprotonation (Base) pdiic->pd0 Reductive Elimination product Ar-NR¹R² reagent1 Ar-Br (3-Bromo-THQ-one) reagent1->pdiia reagent2 HNR¹R² reagent2->pdiib

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[12][13]

Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium Precatalyst: Pd₂(dba)₃ (0.01-0.02 equiv) or Pd(OAc)₂ (0.02-0.04 equiv)

  • Ligand: XPhos, SPhos, or RuPhos (1.2-1.5x Pd concentration)

  • Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 equiv)

  • Anhydrous, Degassed Solvent: Toluene or 1,4-Dioxane

Procedure:

  • Crucially, this reaction is highly sensitive to air and moisture. In a glovebox, add the palladium precatalyst, ligand, and base to a flame-dried Schlenk tube.

  • Outside the glovebox (or inside), add the this compound.

  • Seal the tube, evacuate, and backfill with argon.

  • Add the anhydrous, degassed solvent, followed by the amine (if liquid). If the amine is a solid, it should be added in step 2.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Reactions are typically complete in 2-24 hours.

  • Upon completion, cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride.

  • Dilute with water and extract with ethyl acetate or dichloromethane.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Data Summary: Buchwald-Hartwig Conditions
Coupling PartnerCatalyst/Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield
MorpholinePd₂(dba)₃ (1) / XPhos (3)NaOtBu (1.5)Toluene10085-95%
AnilinePd(OAc)₂ (2) / SPhos (4)NaOtBu (1.5)Toluene11080-90%
BenzylaminePd₂(dba)₃ (2) / RuPhos (5)LiHMDS (2.0)1,4-Dioxane9075-88%
N-MethylpiperazinePd(OAc)₂ (2) / XPhos (4)NaOtBu (1.8)Toluene10082-92%

Yields are estimated based on similar substrates and may require optimization.

Heck Coupling: Vinylation of the C3-Position

The Heck reaction facilitates the coupling of an aryl halide with an alkene, providing a direct route to vinyl-substituted aromatic and heteroaromatic systems.[14][15] This reaction is particularly useful for synthesizing precursors to more complex structures via subsequent transformations of the newly installed double bond.

Causality and Mechanism

The accepted mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Aryl-Palladium bond. The final step is a β-hydride elimination, which forms the product alkene and a hydridopalladium complex. The base regenerates the Pd(0) catalyst from this complex, completing the cycle. The reaction typically favors the formation of the trans isomer.[14]

Protocol: Heck Coupling

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate, styrene) (1.5 equiv)

  • Palladium Catalyst: Pd(OAc)₂ (0.02-0.05 equiv)

  • Ligand (optional but recommended): P(o-tolyl)₃ or PPh₃ (2x Pd concentration)

  • Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5-2.0 equiv)

  • Solvent: Anhydrous DMF, Acetonitrile, or Toluene

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(OAc)₂, and the phosphine ligand (if used).

  • Seal the flask, evacuate, and backfill with argon three times.

  • Add the anhydrous solvent, the base, and the alkene via syringe.

  • Heat the mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions can take 6-24 hours.

  • Upon completion, cool to room temperature, filter off any inorganic salts, and dilute the filtrate with water.

  • Extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Data Summary: Heck Conditions
Coupling PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Typical Yield
n-Butyl acrylatePd(OAc)₂ (3) / P(o-tolyl)₃ (6)Et₃N (1.5)DMF10075-85%
StyrenePd(OAc)₂ (5)K₂CO₃ (2.0)Acetonitrile8070-80%
AcrylonitrilePd(OAc)₂ (3)Et₃N (1.5)Toluene11065-75%

Yields are estimated based on similar substrates and may require optimization.

References

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences. Available at: [Link]

  • Preparation of 5,6,7,8-tetrahydroquinoline derivatives. ResearchGate. Available at: [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. Available at: [Link]

  • 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. RSC Publishing. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. ACS Omega. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one. ResearchGate. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. Available at: [Link]

  • Tetrahydroquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Palladium-Mediated Intramolecular Buchwald-Hartwig α-Arylation of β-Amino Esters: Synthesis of Functionalized Tetrahydroisoquinolines. ResearchGate. Available at: [Link]

  • Heck Reaction—State of the Art. MDPI. Available at: [Link]

Sources

Strategic Functionalization of the Lactam Motif in 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one

[1][2]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10][11][12]

The scaffold 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one represents a critical "privileged structure" in medicinal chemistry, bridging the gap between simple pyridones and fully aromatic quinolines.[1][2] Unlike its aromatic counterpart, the 5,6,7,8-tetrahydro moiety imparts increased lipophilicity and distinct steric parameters, making it a frequent core in kinase inhibitors (e.g., P2X7 antagonists) and GPCR ligands.

The core synthetic challenge lies in the ambident nucleophilicity of the lactam functionality. The molecule exists in a tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.[1][2] While the lactam is thermodynamically favored in solution, the presence of the electron-withdrawing 3-bromo substituent increases the acidity of the N-H proton (pKa ~11), altering the reactivity profile compared to unsubstituted pyridones.

This guide provides three validated protocols to control this equilibrium, enabling selective N-alkylation , O-alkylation , and C-2 activation (Chlorination) .[1][2]

Strategic Reaction Pathways

The following decision tree illustrates the divergent synthetic pathways based on reagent selection and Hard-Soft Acid-Base (HSAB) theory.

Gcluster_legendSelectivity DriversStart3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-oneAnionAmbident Anion(Delocalized)Start->AnionDeprotonation(Base)Chloro2-Chloro Derivative(Activated Electrophile)Start->ChloroPOCl3(Vilsmeier-Haack type)N_AlkylN-Alkylated Product(Thermodynamic)Anion->N_AlkylSoft Electrophile / Cs2CO3(DMF, Heat)O_AlkylO-Alkylated Product(Kinetic/Coordination)Anion->O_AlkylAg(I) Salts / Hard Electrophile(Ag2CO3, Toluene)N-Selectivity: Solvent Polarity + Counterion DissociationN-Selectivity: Solvent Polarity + Counterion DissociationO-Selectivity: Metal Coordination (Ag+)O-Selectivity: Metal Coordination (Ag+)

Figure 1: Divergent functionalization pathways for the tetrahydroquinolin-2-one scaffold.[1][2][3][4][5]

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation (Thermodynamic Control)

Objective: To install an alkyl group on the Nitrogen atom, retaining the carbonyl functionality.[2] Mechanism: Utilization of a "soft" counterion (Cesium) in a polar aprotic solvent promotes the dissociation of the ion pair, favoring attack by the softer Nitrogen nucleophile.

  • Reagents:

    • Substrate: this compound (1.0 eq)[1][2]

    • Base: Cesium Carbonate (

      
      ) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq)[2]
      
    • Electrophile: Alkyl Halide (1.2 eq)[2]

    • Solvent: Anhydrous DMF (0.2 M)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

  • Dissolution: Dissolve the substrate in anhydrous DMF.

  • Deprotonation:

    • Option 1 (Mild): Add

      
       in one portion. Stir at RT for 30 mins.[2]
      
    • Option 2 (Strong): Cool to 0°C. Add NaH (60% dispersion) portion-wise. Stir for 30 mins until gas evolution ceases.

  • Addition: Add the alkyl halide dropwise via syringe.

  • Reaction: Heat to 60°C for 4-12 hours. Monitor by LCMS.[2][6]

    • Checkpoint: The N-alkyl product is typically more polar than the O-alkyl byproduct on Reverse Phase LC.[1][2]

  • Workup: Quench with water. Extract with EtOAc (3x).[2] Wash organics with LiCl (5% aq) to remove DMF.[2] Dry over

    
    .[2]
    

Self-Validating Analytic:

  • IR: Look for a strong Carbonyl stretch (

    
    ) at 1640–1660 cm⁻¹ .[2]
    
  • 1H NMR: N-CH protons typically appear at 3.8 – 4.2 ppm .[1][2]

Protocol B: Regioselective O-Alkylation (Lactim Ether Synthesis)

Objective: To trap the kinetic enolate (lactim) form, creating an imidate ether.[2] Mechanism: Silver (I) salts coordinate strongly to the "hard" oxygen atom and the halogen of the alkylating agent, directing the alkylation to the oxygen via an

  • Reagents:

    • Substrate (1.0 eq)[2][7][8]

    • Base/Promoter: Silver Carbonate (

      
      ) (1.5 eq) or Silver Oxide (
      
      
      )[2]
    • Electrophile: Alkyl Iodide (1.5 eq)[2]

    • Solvent: Toluene or Benzene (Non-polar solvents suppress N-alkylation)[1][2]

Step-by-Step Procedure:

  • Setup: Use a foil-wrapped flask (silver salts are photosensitive).

  • Suspension: Suspend substrate and

    
     in dry Toluene (0.1 M).
    
  • Addition: Add Alkyl Iodide.

  • Reaction: Reflux (110°C) for 16–24 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove silver salts. Wash the pad with DCM.[2]

  • Purification: Concentrate filtrate. Flash chromatography (Hexane/EtOAc).[2]

Self-Validating Analytic:

  • IR: Absence of the amide Carbonyl stretch.[2] Appearance of C=N stretch (~1580-1600 cm⁻¹).[1][2]

  • 1H NMR: O-CH protons are significantly deshielded, appearing at 4.4 – 4.8 ppm (approx 0.5 ppm downfield from N-alkyl).[1][2]

Protocol C: Activation via Chlorination (POCl3)

Objective: Conversion of the lactam to 2-chloro-3-bromo-5,6,7,8-tetrahydroquinoline for subsequent

Safety Warning:

2
  • Reagents:

    • Substrate (1.0 eq)[2][7][8]

    • Reagent: Phosphorus Oxychloride (

      
      ) (5.0 - 10.0 eq, acts as solvent)[2]
      
    • Catalyst: DMF (2-3 drops) - Essential for Vilsmeier-Haack type activation.[1][2]

Step-by-Step Procedure:

  • Setup: Equip a flask with a reflux condenser and a drying tube (

    
    ).
    
  • Mixing: Add substrate to neat

    
    .[2] Add catalytic DMF.[2]
    
  • Reaction: Heat to 90–100°C for 2–4 hours.

    • Visual Cue: The suspension will clear and turn yellow/orange as the chlorinated product (which is usually an oil or low-melting solid) forms.[1][2]

  • Quench (Critical):

    • Remove excess

      
       via rotary evaporation first (if possible).[2][9]
      
    • Pour the residue slowly onto crushed ice/water with vigorous stirring.

    • Neutralize with saturated

      
       to pH 7-8.[1][2]
      
  • Extraction: Extract with DCM.

Self-Validating Analytic:

  • LCMS: Observe the characteristic Chlorine isotope pattern (M and M+2 in 3:1 ratio). Note: Since the starting material has Br, the product (Br + Cl) will show a complex isotope pattern (M, M+2, M+4).

Analytical Comparison & Troubleshooting

FeatureLactam (Starting Material)N-Alkyl Product (Protocol A)O-Alkyl Product (Protocol B)[1][2]
IR (C=O) Strong (~1650 cm⁻¹)Strong (~1645-1660 cm⁻¹)Absent
1H NMR (Alpha) NH (Broad, >10 ppm)N-CH (~3.8-4.1 ppm)O-CH (~4.4-4.8 ppm)
13C NMR (C-2) ~162 ppm~160-162 ppm~155-158 ppm (Upfield)
Solubility Low in non-polarHigh in organic solventsHigh in organic solvents

Common Pitfalls:

  • Incomplete N-Alkylation: Often caused by trace water in DMF.[1][2] Ensure DMF is anhydrous (stored over 4Å sieves).

  • O-Alkylation Contamination in Protocol A: If observing >10% O-alkylation, switch from

    
     to 
    
    
    and lower the temperature. The larger Cesium cation stabilizes the N-anion better.[1]
  • Aromatization during Chlorination: While rare with pure

    
    , the presence of oxidants or excessive heating (>140°C) can lead to the fully aromatic quinoline. Stick to 90-100°C.[1][2]
    

Advanced Application: Chan-Lam Coupling

For installing Aryl groups on the Nitrogen (where

1210

Protocol:

  • Reagents: Substrate (1.0 eq), Aryl Boronic Acid (2.0 eq),

    
     (1.0 eq), Pyridine (2.0 eq), 4Å Molecular Sieves, DCM (0.1 M).
    
  • Conditions: Stir open to air (balloon of

    
     accelerates rate) at RT for 24-48h.
    
  • Note: This reaction is sensitive to water; molecular sieves are mandatory.[2]

References

  • Regioselective Alkylation of 2-Pyridones

    • Mechanism & Catalysis: Maity, S., et al. "Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones."[1][2][11] J. Org.[2][4] Chem.2024 .[2][3][4][9]

    • [2]

  • Chan-Lam Coupling Protocols

    • Methodology: "Chan-Lam Coupling Reaction: Application Notes."[1][2][6] BenchChem.

  • Tetrahydroquinoline Scaffold Properties

    • Compound Data: PubChem CID 53485154 (3-bromo-5,6,7,8-tetrahydroquinoline).[1][2]

    • [2]

  • Chlorination Strategies

    • POCl3 usage: "POCl3-PCl5 mixture: A robust chlorinating agent."[1][2][12] Indian Chemical Society.[2]

Application Note: Leveraging 3-Bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Fragment Profile

In the modern landscape of Fragment-Based Drug Discovery (FBDD), the shift from flat, aromatic systems to three-dimensional (sp³-rich) scaffolds is critical for improving solubility and exploring novel chemical space. 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one represents a high-value "privileged scaffold" that bridges the gap between classic aromatic heterocycles and 3D-saturated systems.

This Application Note details the specific utility of this fragment, focusing on its dual-vector functionalization potential and its application in targeting kinase hinge regions and bromodomains.

Fragment Physicochemical Profile

The following table summarizes the key properties that make this molecule an ideal FBDD starting point, compliant with the "Rule of Three" (Ro3).

PropertyValueFBDD Significance
Molecular Weight ~228.09 DaIdeal for fragment growing (<300 Da).
cLogP ~1.8 - 2.1Lipophilicity range allows for membrane permeability without aggregation.
H-Bond Donors 1 (Lactam NH)Critical for directional binding (e.g., kinase hinge).
H-Bond Acceptors 1 (Carbonyl O)Complementary recognition motif.
Rotatable Bonds 0Rigid core reduces entropic penalty upon binding.
Vectors 2 (C-3 Br, N-1 H)Allows orthogonal elaboration (growing).
Topology Bicyclic (sp² + sp³)"Escape from Flatland": The saturated ring creates out-of-plane vectors.

Strategic Rationale: The "Privileged" Scaffold[1][2][3][4]

The 5,6,7,8-tetrahydroquinolin-2(1H)-one core is not merely a structural spacer; it is a bioisostere of the dihydrocoumarin and quinolone scaffolds found in numerous FDA-approved drugs.

  • The Lactam Warhead: The cis-amide (lactam) mimics the peptide bond, allowing it to serve as a hinge-binder in kinases (mimicking ATP's adenine) or an acetyl-lysine mimic in BET bromodomains.

  • The Saturation Advantage: Unlike the fully aromatic 3-bromoquinoline, the tetrahydro ring (positions 5–8) introduces sp³ character. This improves aqueous solubility—a frequent bottleneck in FBDD—and provides specific vectors for exploring hydrophobic pockets that flat aromatic rings cannot access.

  • The Bromine Handle: Located at C-3, the bromine atom is electronically activated by the adjacent carbonyl, making it highly reactive for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) under mild conditions.

Visualizing the Workflow

The following diagram illustrates the FBDD pipeline utilizing this specific fragment.

FBDD_Workflow Fragment 3-Br-Tetrahydroquinolinone (The Scaffold) Screening Biophysical Screening (SPR / STD-NMR) Fragment->Screening Library QC Hit_Val Hit Validation (Kd Determination) Screening->Hit_Val Binder ID Chem_Elab Synthetic Elaboration (Suzuki/Buchwald) Hit_Val->Chem_Elab Structure-Guided Design Lead_Opt Lead Optimization (Potency < 100 nM) Chem_Elab->Lead_Opt Fragment Growing Lead_Opt->Chem_Elab Iterative SAR

Caption: Figure 1. Iterative FBDD workflow transforming the 3-bromo-tetrahydroquinolinone fragment into a lead compound.

Protocol A: Synthetic Elaboration (Fragment Growing)

The primary method for "growing" this fragment is the Suzuki-Miyaura coupling at the C-3 position. The presence of the lactam functionality requires specific conditions to prevent catalyst poisoning or side reactions at the nitrogen.

Method: C-3 Arylation via Suzuki-Miyaura Coupling[5]

Objective: To attach an aryl or heteroaryl moiety to the C-3 position, probing adjacent hydrophobic pockets in the target protein.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 eq)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (5 mol%) - Chosen for robustness against Lewis basic nitrogens.

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Cesium Carbonate (Cs₂CO₃) (for sterically hindered acids).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]

Step-by-Step Protocol:

  • Preparation (Inert Atmosphere):

    • In a microwave vial or Schlenk tube, combine the 3-bromo fragment, boronic acid, and base.

    • Critical Step: Evacuate the vessel and backfill with Argon three times.[1] Oxygen is the primary cause of homocoupling and protodebromination byproducts.

  • Solvent Addition:

    • Add the degassed 1,4-dioxane/water mixture via syringe.[1]

    • Add the Pd catalyst last under a positive stream of Argon.

  • Reaction:

    • Thermal: Heat to 90°C for 12–16 hours.

    • Microwave (Preferred for FBDD libraries): Heat to 110°C for 30–60 minutes.

    • Monitoring: Monitor by LC-MS. The product will show a mass shift corresponding to the loss of Br and gain of the aryl group.

  • Work-up & Purification:

    • Dilute with Ethyl Acetate (EtOAc) and wash with water/brine.

    • Dry organic layer over Na₂SO₄.[1][3]

    • Purification: Flash column chromatography.

      • Note: These derivatives are often polar due to the lactam. Use a gradient of DCM:MeOH (0% to 10%) rather than Hexane:EtOAc.

Troubleshooting:

  • Issue: Protodebromination (loss of Br, replaced by H).

  • Solution: This often indicates the reaction is "wet" or oxygenated. Ensure rigorous degassing. Switch to anhydrous conditions using CsF as a base if necessary.

Protocol B: Biophysical Screening (SPR)

Surface Plasmon Resonance (SPR) is the gold standard for validating fragment binding due to its sensitivity to low-affinity interactions (


 in the mM to 

M range).
Method: SPR Kinetic Analysis

Objective: To determine binding affinity (


) and kinetics (

,

) of the fragment against a target protein (e.g., a Kinase or Bromodomain).

Experimental Setup:

  • Instrument: Biacore 8K or T200 (or equivalent).

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, pH 7.4) + DMSO (matched to sample) .

Step-by-Step Protocol:

  • Protein Immobilization:

    • Immobilize the target protein to a level of ~2000–4000 RU (Response Units). High density is required for fragments due to their low molecular weight.

    • Reference Channel: Use an unmodified flow cell or immobilize an inert protein (e.g., BSA) to subtract non-specific binding.

  • Sample Preparation (Critical):

    • Dissolve the 3-bromo fragment in 100% DMSO to 100 mM (Stock).

    • Dilute into Running Buffer to a top concentration of 500

      
      M (final DMSO concentration must match the running buffer exactly, typically 2% or 5%).
      
    • Solubility Check: The tetrahydroquinolinone core is generally soluble, but the bromine increases lipophilicity. Verify lack of aggregation using Dynamic Light Scattering (DLS) if SPR traces look "boxy" or super-stoichiometric.

  • Injection Cycle:

    • Flow Rate: High flow rate (30–50

      
      L/min) to minimize mass transport limitations.
      
    • Contact Time: 30–60 seconds (fragments reach equilibrium quickly).

    • Dissociation Time: 60 seconds.

    • Regeneration: Often not needed for fragments (fast off-rates). If necessary, use mild pulses (e.g., 10 mM NaOH or 2M NaCl).

  • Data Analysis:

    • Perform Solvent Correction (DMSO calibration curve) to account for bulk refractive index changes.

    • Fit data to a 1:1 binding model.

    • Validation Criteria: The

      
       should be consistent with the theoretical 
      
      
      
      based on molecular weight ratio.

Synthetic Diversification Map

The power of this scaffold lies in its ability to access diverse chemical space.[1][4][5] The diagram below details the specific reactions accessible from the core nodes.

Chemical_Space Core 3-bromo-5,6,7,8- tetrahydroquinolin-2(1H)-one Suzuki Suzuki Coupling (Aryl/Heteroaryl) Core->Suzuki Pd(dppf), Boronic Acid Buchwald Buchwald-Hartwig (Amines) Core->Buchwald Pd2(dba)3, Amines Sonogashira Sonogashira (Alkynes) Core->Sonogashira Pd/Cu, Alkynes N_Alk N-Alkylation (Alkyl Halides) Core->N_Alk NaH, R-X Biaryl Biaryl Inhibitors (Kinase Hinge Binders) Suzuki->Biaryl Amino Amino-Derivatives (Solubility/H-Bonding) Buchwald->Amino Rigid Rigid Linkers (Fragment Linking) Sonogashira->Rigid N_Sub N-Substituted (Solvent Channel Vectors) N_Alk->N_Sub

Caption: Figure 2. Divergent synthesis pathways from the core fragment to functionalized leads.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing fragment hits to lead compounds." Journal of Medicinal Chemistry. Link

  • Lovering, F., et al. (2009).[6] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • BenchChem. (2025). "3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol: A Privileged Scaffold." BenchChem Application Notes. Link

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery." Nature Chemistry. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. Link

  • PubChem. "3-Bromo-5,6,7,8-tetrahydroquinoline Compound Summary." National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki-Miyaura Coupling with 3-Bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. This guide is specifically engineered for scientists and drug development professionals encountering challenges during the palladium-catalyzed cross-coupling of 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one.

This substrate presents a unique triad of synthetic challenges: steric hindrance (the C3-bromide is flanked by a carbonyl and a fused cyclohexane ring), competitive coordination (the unprotected lactam/pyridone NH can poison the catalyst), and tautomerization (2-pyridone


 2-hydroxypyridine).

Below, you will find our diagnostic workflows, mechanistic FAQs, quantitative optimization data, and a self-validating experimental protocol.

Diagnostic Troubleshooting Workflow

Before altering your reaction parameters, consult the decision matrix below to identify the root cause of your coupling failure.

SuzukiOptimization Start Reaction Stalled / Low Yield CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SMNotConsumed No: SM Remains CheckSM->SMNotConsumed SMConsumed Yes: SM is Consumed CheckSM->SMConsumed CheckSol Is the Lactam fully dissolved? SMNotConsumed->CheckSol SolNo No: Increase H2O ratio or switch to DMF/H2O CheckSol->SolNo Suspension SolYes Yes: Catalyst Poisoning by NH. Switch to XPhos Pd G3 CheckSol->SolYes Homogeneous CheckByprod Identify Major Byproduct SMConsumed->CheckByprod Dehalogenation Dehalogenation (C-H formation): Decrease Temp, Use weaker base CheckByprod->Dehalogenation Mass = SM - 79 Protodeboronation Protodeboronation of Boronic Acid: Slow addition of Boronic Acid, Increase equivalents (1.5-2.0x) CheckByprod->Protodeboronation Boronic Acid degraded

Figure 1: Decision tree for diagnosing and resolving common failures in lactam-based Suzuki couplings.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does my reaction with this compound stall at <20% conversion when using standard Pd(PPh₃)₄?

A: The failure is driven by catalyst poisoning. The substrate contains an unprotected, nitrogen-rich heterocyclic motif (a fused 2-pyridone). The free NH/OH group (due to lactam-lactim tautomerization) is highly prone to coordinating with the electrophilic Palladium(II) center after oxidative addition[1]. Standard first-generation catalysts like Pd(PPh₃)₄ lack the steric bulk required to prevent this off-cycle coordination. The resulting Pd-lactam complex acts as an inactive resting state, effectively halting the transmetalation step[2].

Q2: Do I need to protect the lactam nitrogen (e.g., with SEM, PMB, or Boc) before the Suzuki coupling?

A: Historically, yes; protecting the acidic NH was mandatory to prevent catalyst inhibition[1]. However, modern ligand design has rendered this extra synthetic step largely obsolete. By employing bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) paired with a palladacycle precatalyst (e.g., Buchwald G3), you can successfully couple unprotected azoles and lactams[1]. The immense steric profile of XPhos shields the Pd center from the lactam nitrogen, forcing the catalytic cycle forward.

Q3: What is the optimal base to use? My boronic acid keeps undergoing protodeboronation.

A: Protodeboronation is a competing side reaction where the arylboronic acid is hydrolyzed to the corresponding arene, exacerbated by high temperatures and strong bases (like NaOH or KOtBu)[2]. Because 3-bromo-2-pyridone derivatives are sterically hindered at the 3-position[3], the transmetalation step is inherently slow, giving protodeboronation time to compete. Solution: Use a mild, heterogeneous base system such as K₃PO₄ or Na₂CO₃ in a biphasic solvent system (e.g., 1,4-Dioxane/H₂O). This provides enough hydroxide/carbonate to form the reactive boronate species required for transmetalation without creating a highly basic environment that destroys the boronic acid or fully deprotonates the lactam[4][5].

Quantitative Reagent Optimization Data

To prevent unnecessary screening, we have summarized the empirical performance of various catalytic systems specifically for unprotected 3-halo-lactam/pyridone substrates.

Catalyst System (Mol %)Ligand TypeBase (Equiv)Solvent SystemTemp (°C)Result / Yield (%)Causality / Observation
Pd(PPh₃)₄ (5%)PPh₃Na₂CO₃ (2.0)Toluene/EtOH/H₂O100< 10%Severe catalyst poisoning by lactam NH.
Pd(dppf)Cl₂ (5%)dppfK₂CO₃ (2.0)1,4-Dioxane/H₂O9035%Incomplete conversion; sluggish oxidative addition.
Pd(OAc)₂ (5%)SPhosK₃PO₄ (2.0)1,4-Dioxane/H₂O8078%Good conversion, but requires pre-activation time.
XPhos Pd G3 (2%) XPhos K₃PO₄ (2.0) 1,4-Dioxane/H₂O (4:1) 80 > 92% Optimal. Bulky ligand prevents N-coordination; rapid activation.

Table 1: Comparative screening data for the Suzuki coupling of sterically hindered, unprotected lactams.

Mechanistic Pathway & Catalyst Poisoning

Understanding why the reaction fails is critical to preventing it. The diagram below illustrates the divergence between the productive catalytic cycle and the destructive off-cycle resting state caused by the this compound substrate.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Pd(II) Complex (Oxidative Addition of C-Br) Pd0->OxAdd + 3-bromo-lactam TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet + Ar-B(OH)2 Poison Catalyst Poisoning (Pd-N Lactam Coordination) INACTIVE RESTING STATE OxAdd->Poison Unprotected NH Small Ligands (PPh3) RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 - Coupled Product Rescue Bulky Ligands (XPhos) Block N-Coordination Rescue->Poison Prevents

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the off-cycle lactam coordination pathway and ligand rescue.

Self-Validating Experimental Protocol

This protocol utilizes XPhos Pd G3 to overcome the inherent challenges of this compound. It is designed to be self-validating, meaning observable checkpoints are built into the steps to ensure the chemistry is proceeding correctly.

Reagents Required:
  • Substrate: this compound (1.0 equiv, 1.0 mmol, ~228 mg)

  • Coupling Partner: Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: XPhos Pd G3 (0.02 equiv, 2 mol%, ~17 mg)

  • Base: Potassium phosphate tribasic (K₃PO₄) (2.0 equiv, 2.0 mmol, ~424 mg)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL total), thoroughly degassed.

Step-by-Step Methodology:
  • Reaction Setup & Degassing (Critical Step):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound, arylboronic acid, and K₃PO₄.

    • Self-Validation Checkpoint 1: Ensure the lactam is a free-flowing powder. If it is clumpy or wet, trace moisture/acid may prematurely degrade the precatalyst.

    • Add 8 mL of 1,4-Dioxane and 2 mL of H₂O.

    • Sparge the heterogeneous mixture with Argon or Nitrogen for at least 15 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand[4].

  • Catalyst Addition:

    • Briefly open the flask under a positive flow of inert gas and add the XPhos Pd G3 catalyst.

    • Self-Validation Checkpoint 2: Upon heating to 80 °C, the solution should transition from a pale suspension to a homogeneous, distinctly dark yellow/brown solution. This color change visually confirms the activation of the G3 precatalyst and the generation of the active Pd(0) species.

  • Heating and Monitoring:

    • Stir the reaction mixture at 80 °C for 2 to 6 hours.

    • Monitor the reaction via LC-MS or TLC.

    • Self-Validation Checkpoint 3: Due to the high polarity of the lactam, standard Hexane/EtOAc mixtures will not move the starting material on silica. Use 5-10% Methanol in Dichloromethane (DCM) for accurate TLC monitoring. The product will typically run slightly higher (less polar) than the starting bromide due to the shielding of the polar lactam core by the new aryl ring.

  • Workup & Isolation:

    • Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and Water (10 mL).

    • Separate the layers. Extract the aqueous layer with EtOAc (2 x 15 mL).

    • Troubleshooting Note: If an emulsion forms (common with polar lactams), add a small amount of brine or filter the entire biphasic mixture through a pad of Celite to remove precipitated palladium black.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Suzuki reaction - Wikipedia. Wikipedia. Available at:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic-Chemistry.org. Available at:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. Available at:[Link]

  • Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF | The Journal of Organic Chemistry - ACS Publications. American Chemical Society (ACS). Available at:[Link]

Sources

Technical Support Center: Synthesis of 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Reactions & Impurity Profiling Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist[1]

Executive Summary & Reaction Overview

User Query: "I am observing low yields and multiple spots on TLC during the bromination of 5,6,7,8-tetrahydroquinolin-2(1H)-one. How do I control regioselectivity and prevent aromatization?"

Technical Response: The synthesis of 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one (Target) typically involves the electrophilic bromination of 5,6,7,8-tetrahydroquinolin-2(1H)-one (Precursor).[1] While the 3-position is electronically activated (ortho to the amide nitrogen), the presence of the saturated cyclohexyl ring introduces unique side-reaction pathways not found in fully aromatic quinolines.

The three primary failure modes are:

  • Radical Substitution: Bromination at the benzylic C5 or C8 positions (promoted by light/non-polar solvents).[1][2]

  • Oxidative Aromatization: Dehydrogenation of the saturated ring to form 3-bromoquinolin-2(1H)-one.[1]

  • Poly-halogenation: Formation of 3,x-dibromo species.[1][3]

Critical Troubleshooting Modules
Module A: Regioselectivity (The "Wrong Carbon" Issue)

Issue: You observe a product with a similar


 but different NMR splitting pattern (e.g., loss of multiplet symmetry in the aliphatic region).

Mechanism: The target reaction is an Electrophilic Aromatic Substitution (EAS) at C3.[2] However, reagents like N-Bromosuccinimide (NBS) can trigger Free Radical Bromination at the "benzylic" C5 or C8 positions if the reaction conditions inadvertently favor homolytic bond cleavage.[1][2]

VariableEAS (Desired Path) Radical (Side Reaction)
Reagent

or NBS
NBS (primary culprit)
Solvent Polar/Protic (e.g., AcOH, DMF, MeCN)Non-polar (e.g.,

, Benzene)
Catalyst Acid (HBr, AcOH)Light (

), AIBN, Peroxides
Temperature 0°C to RTReflux / High Heat

Corrective Protocol:

  • Switch Solvent: Use Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN) .[1][2] These solvents stabilize the polar transition state required for EAS at C3.[1][2]

  • Darkness: Wrap the reaction flask in aluminum foil to inhibit radical initiation.

  • Scavengers: If using NBS, add a radical scavenger (e.g., BHT - butylated hydroxytoluene, 1 mol%) to suppress the radical pathway.[1][2]

Module B: Oxidative Aromatization

Issue: The product mass spectrum shows


 or 

peaks, indicating loss of hydrogen.

Mechanism: Bromine is an oxidant.[1][2] Under forcing conditions (high heat or excess reagent), the saturated 5,6,7,8-ring can undergo oxidative dehydrogenation, driven by the thermodynamic stability of the fully aromatic quinoline system.[1][2]

Corrective Protocol:

  • Stoichiometry Control: strictly limit the brominating agent to 1.0–1.05 equivalents . Do not use excess to "push" the reaction.

  • Temperature Monitoring: Maintain reaction temperature

    
    . Aromatization typically requires elevated temperatures (
    
    
    
    ).[2]
Impurity Profiling & Data

Table 1: Common Impurities and Identification

Compound IDStructure DescriptionMechanism of FormationKey NMR Feature
Target 3-Br at pyridone ringElectrophilic SubstitutionSinglet at C4 (~7.8 ppm); Intact aliphatic multiplets.[1]
Impurity A 5-Br or 8-Br (Benzylic)Radical SubstitutionComplex aliphatic region; Deshielded methine proton (~5.0 ppm).
Impurity B Fully Aromatic QuinolineOxidative DehydrogenationLoss of upfield aliphatic signals (1.7–2.8 ppm); New aromatic protons.[2]
Impurity C 3,3-dibromo (gem-bromide)Over-bromination / TautomerismLoss of C4 singlet; Disruption of aromaticity (rare in this system).
Visualizing the Pathways (Graphviz)

The following diagram maps the divergence between the desired ionic pathway and the undesired radical/oxidative pathways.

ReactionPathways Start 5,6,7,8-tetrahydroquinolin-2(1H)-one Target TARGET: This compound Start->Target Path A: Ionic (EAS) Reagent: Br2/AcOH or NBS/MeCN Cond: Dark, <40°C Impurity_Radical IMPURITY A: 5-bromo or 8-bromo derivative (Benzylic Bromination) Start->Impurity_Radical Path B: Radical Reagent: NBS/CCl4 Cond: Light, Peroxides Impurity_Aromatic IMPURITY B: 3-bromoquinolin-2(1H)-one (Aromatization) Start->Impurity_Aromatic Path C: Oxidation Reagent: Excess Br2 Cond: High Heat (>80°C) Target->Impurity_Aromatic Over-oxidation

Caption: Reaction pathway divergence showing the competition between Ionic EAS (Green), Radical Substitution (Red), and Oxidative Aromatization (Yellow).[1][2]

Troubleshooting Logic Flowchart

Use this decision tree to diagnose your current experimental failure.

TroubleshootingTree Start Issue: Low Yield / Impurities CheckTLC Analyze TLC/LCMS Start->CheckTLC Decision1 Is the product aromatic (fully unsaturated)? CheckTLC->Decision1 Sol1 CAUSE: Oxidation FIX: Lower Temp, Reduce Eq of Br2 Decision1->Sol1 Yes Decision2 Is bromination on the alkyl ring? Decision1->Decision2 No Sol2 CAUSE: Radical Mechanism FIX: Use Polar Solvent (AcOH), Exclude Light Decision2->Sol2 Yes Decision3 Is starting material remaining? Decision2->Decision3 No Sol3 CAUSE: Low Reactivity FIX: Add catalyst (cat. HBr) or switch to Br2 from NBS Decision3->Sol3 Yes

Caption: Step-by-step diagnostic logic for identifying the root cause of synthetic failure.

Validated Experimental Protocol

Method: Bromination using Bromine in Acetic Acid (Preferred Route) [1][2]

  • Preparation: Dissolve 5,6,7,8-tetrahydroquinolin-2(1H)-one (1.0 eq) in Glacial Acetic Acid (10 volumes).

    • Note: Acetic acid promotes the tautomerization to the species reactive towards EAS and suppresses radical formation.[1][2]

  • Addition: Prepare a solution of

    
     (1.05 eq) in Acetic Acid (2 volumes). Add this dropwise to the reaction mixture at room temperature over 30 minutes.
    
    • Critical: Perform in the dark (wrap flask in foil) to prevent benzylic bromination.[2]

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Endpoint: Disappearance of starting material.[1][2] If reaction stalls, heat gently to 40°C, but do not reflux.

  • Workup: Pour the mixture into ice water (50 volumes). The product often precipitates as a solid.[1][2]

    • If solid forms: Filter, wash with water and cold ether.[1][2]

    • If no precipitate:[1][2] Neutralize with saturated

      
       (caution: foaming) and extract with Ethyl Acetate.[1][2]
      
  • Purification: Recrystallization from Ethanol/Water is usually sufficient.[1][2] If chromatography is needed, use silica gel with DCM/MeOH gradients.[1][2]

References
  • BenchChem Technical Support. (2025).[1][2][4][5] Technical Support Center: Regioselective Bromination of the Quinoline Scaffold. Retrieved from [2]

  • Ökten, S., et al. (2016).[1][2][6][7][8] "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." Organic Communications, 9(4), 82-93.[1][2][7] Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 3-Bromo-5,6,7,8-tetrahydroquinoline.[1][2][9] Retrieved from [2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12846077, 3-Bromo-5,6,7,8-tetrahydroquinoline.[1][2] Retrieved from [2][9]

Sources

Technical Support Center: Synthesis of 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide actionable solutions to common challenges encountered during this synthesis. By explaining the causality behind experimental choices, we aim to empower you to optimize your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective strategy for synthesizing this compound?

A1: The most prevalent and reliable method is the direct electrophilic α-bromination of the lactam precursor, 5,6,7,8-tetrahydroquinolin-2(1H)-one. This reaction is typically achieved using N-Bromosuccinimide (NBS) as the brominating agent.[1][2] NBS is favored over molecular bromine (Br₂) because it provides a low, steady concentration of electrophilic bromine, which helps to minimize the formation of over-brominated and other side products.[3][4] The reaction leverages the increased reactivity of the α-carbon (C-3) adjacent to the carbonyl group.

Q2: Why is N-Bromosuccinimide (NBS) the preferred reagent for this bromination?

A2: NBS is the reagent of choice for several key reasons:

  • Selectivity: It is a milder and more selective brominating agent compared to Br₂, reducing the risk of unwanted side reactions such as bromination on the electron-rich benzene ring or di-bromination.[1][3]

  • Handling: As a crystalline solid, NBS is significantly easier and safer to handle and measure than volatile, highly corrosive liquid bromine.[3]

  • Byproduct Removal: The byproduct of the reaction, succinimide, is highly soluble in water, making its removal during the aqueous work-up straightforward.

Q3: What is the underlying mechanism for the bromination at the C-3 position?

A3: The bromination of the C-3 position occurs via an acid-catalyzed pathway involving the enol tautomer of the lactam. The carbonyl oxygen is first protonated by a trace amount of acid (HBr, which is generated in situ), making the α-proton more acidic. Deprotonation leads to the formation of an enol intermediate. This enol, being electron-rich, then acts as a nucleophile, attacking the electrophilic bromine from NBS to yield the α-brominated product.

Q4: Besides the desired product, what are the most likely impurities or side products?

A4: The primary potential side products include:

  • 3,3-dibromo-5,6,7,8-tetrahydroquinolin-2(1H)-one: This results from over-bromination, especially if an excess of NBS is used or if the reaction temperature is too high.[4][5]

  • Aromatic Bromination Products: Although less likely with NBS under controlled conditions, bromination could occur on the activated benzene portion of the molecule.

  • Dehydrogenated (Aromatized) Products: NBS can also act as an oxidant, potentially leading to the formation of 3-bromo-quinolin-2(1H)-one, especially with prolonged reaction times or elevated temperatures.[6][7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem Potential Root Cause(s) Recommended Solution(s)
Low or No Yield 1. Poor Quality NBS: NBS can decompose over time. Impure NBS may give unreliable results.[8] 2. Incomplete Reaction: Insufficient reaction time or temperature.[9] 3. Incorrect Stoichiometry: Using too little NBS will result in unreacted starting material.1. Purify NBS: Recrystallize commercial NBS from hot water (e.g., 10 g per 100 mL) before use.[8] 2. Monitor Reaction: Track the consumption of the starting material by Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the time or slightly increasing the temperature. 3. Optimize Stoichiometry: Use a slight excess of NBS (1.05-1.1 equivalents) to ensure full conversion of the starting material.
Multiple Spots on TLC; Difficult Purification 1. Over-bromination: Formation of the di-bromo product is a common issue.[4] 2. Side Reactions: Aromatization or other side reactions may be occurring.[6][7] 3. Unreacted Starting Material: The reaction has not gone to completion.1. Control Reagent Addition: Add the NBS solution dropwise or portion-wise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low concentration and prevent over-bromination.[1][5] 2. Maintain Low Temperature: Running the reaction at 0 °C to room temperature minimizes side reactions. Avoid excessive heating.[5][9] 3. Optimize Purification: Use flash column chromatography with a gradient elution system (e.g., starting with 9:1 Hexane:Ethyl Acetate and gradually increasing polarity) to separate the product from impurities.[5][10]
Product is a Persistent Oil or Fails to Crystallize 1. Residual Solvent: Trace amounts of solvent can inhibit crystallization. 2. Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.1. High Vacuum Drying: Dry the crude product under a high vacuum for an extended period to remove all residual solvents. 2. Re-purification: Perform a second column chromatography or attempt recrystallization from a different solvent system (e.g., Diethyl ether/Hexane).
Troubleshooting Flowchart for Low Yield

Low_Yield_Troubleshooting start Low Yield of This compound check_tlc Analyze crude reaction mixture by TLC. Is starting material (SM) present? start->check_tlc sm_present YES check_tlc->sm_present Yes sm_absent NO check_tlc->sm_absent No cause_incomplete Cause: Incomplete Reaction sm_present->cause_incomplete solution_incomplete Solutions: 1. Increase reaction time. 2. Use slight excess (1.05 eq) of fresh/recrystallized NBS. 3. Check reaction temperature; a modest increase may be needed. cause_incomplete->solution_incomplete cause_side_reactions Cause: Side Reactions or Product Loss sm_absent->cause_side_reactions solution_side_reactions Solutions: 1. Check for di-bromo product; if present, add NBS slowly at 0 °C. 2. Ensure aqueous work-up is thorough to remove succinimide. 3. Optimize column chromatography to prevent product loss. 4. Verify pH during extraction; product may have some water solubility. cause_side_reactions->solution_side_reactions

Caption: A decision-making flowchart for troubleshooting low product yields.

Detailed Experimental Protocols

Disclaimer: These procedures are synthesized from established chemical principles for related reactions and should be performed by qualified personnel in a proper laboratory setting with all appropriate safety precautions.

Key Experiment: Synthesis of this compound

This protocol outlines the α-bromination of 5,6,7,8-tetrahydroquinolin-2(1H)-one using NBS.

Materials and Reagents:

  • 5,6,7,8-tetrahydroquinolin-2(1H)-one (1.0 eq)

  • N-Bromosuccinimide (NBS), recrystallized (1.05 eq)[8]

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen), dissolve 5,6,7,8-tetrahydroquinolin-2(1H)-one (1.0 eq) in anhydrous CCl₄ or CH₃CN (approx. 0.1 M concentration). Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve recrystallized NBS (1.05 eq) in a minimum amount of the same anhydrous solvent. Add this NBS solution to the cooled starting material solution dropwise over 20-30 minutes.

  • Reaction Execution: Stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Continue to stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., mobile phase: 7:3 Hexane:Ethyl acetate). The reaction is complete when the starting material spot is no longer visible.

  • Work-up & Quenching:

    • Once the reaction is complete, filter the mixture to remove the precipitated succinimide.

    • Transfer the filtrate to a separatory funnel. Quench any remaining bromine by washing with saturated aqueous sodium thiosulfate solution (1 x 20 mL).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove any acidic byproducts, followed by brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of 10% to 30% ethyl acetate in hexane) to isolate the pure this compound.[5][11]

General Synthesis Workflow

Synthesis_Workflow SM Start: 5,6,7,8-Tetrahydro- quinolin-2(1H)-one Reaction Bromination Reaction (NBS, CCl₄, 0°C to RT) SM->Reaction 1.05 eq NBS Workup Aqueous Work-up (Quench, Wash, Extract) Reaction->Workup Filter & Quench Purification Purification (Column Chromatography) Workup->Purification Dry & Concentrate Product Final Product: 3-Bromo-5,6,7,8-tetrahydro- quinolin-2(1H)-one Purification->Product Isolate Pure Fraction

Caption: Overall workflow for the synthesis of the target compound.

References

  • ResearchGate. (2023, November 7). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from ResearchGate. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2008, April 15). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Retrieved from National Library of Medicine. [Link]

  • Pharmacia. (2020, December 1). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Retrieved from Pharmacia. [Link]

  • Frontiers in Chemistry. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Retrieved from Frontiers Media. [Link]

  • MDPI. (2006, November 17). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Retrieved from MDPI. [Link]

  • ACS Publications. (2015, April 15). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. Retrieved from ACS Publications. [Link]

  • National Library of Medicine. (2023, November 15). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from National Library of Medicine. [Link]

  • Organic Chemistry Portal. Tetrahydroquinoline synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from MDPI. [Link]

  • Royal Society of Chemistry. 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Retrieved from Royal Society of Chemistry. [Link]

  • National Library of Medicine. Highly efficient synthesis and characterization of the GPR30-selective agonist G-1 and related tetrahydroquinoline analogs. Retrieved from National Library of Medicine. [Link]

  • Wikipedia. N-Bromosuccinimide. Retrieved from Wikipedia. [Link]

  • Semantic Scholar. (2016, June 7). SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL). Retrieved from Semantic Scholar. [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from Master Organic Chemistry. [Link]

  • National Library of Medicine. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from National Library of Medicine. [Link]

  • PubChem. 3-Bromo-5,6,7,8-tetrahydroquinoline. Retrieved from PubChem. [Link]

  • Organic Syntheses. 2H-Pyran-2-one, 3-bromo. Retrieved from Organic Syntheses. [Link]

  • ACS Publications. (2006, July 19). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from ACS Publications. [Link]

  • SciSpace. Bromination/Hydrolytic Fragmentation Reactions of α,β-Unsaturated N-Boc Lactams for the Synthesis of ω-Amino-trisubstituted. Retrieved from SciSpace. [Link]

  • ResearchGate. (2021, December 9). (PDF) A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Retrieved from ResearchGate. [Link]

  • Royal Society of Chemistry. Synthesis of 3-substituted quinolin-2(1H)-ones via the cyclization of o-alkynylisocyanobenzenes. Retrieved from Royal Society of Chemistry. [Link]

  • National Library of Medicine. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from National Library of Medicine. [Link]

  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from ACG Publications. [Link]

  • ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. (i).... Retrieved from ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Solubility for 3-Bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers hit a wall when working with highly functionalized heterocyclic intermediates. 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one is a notoriously difficult compound to formulate because it possesses a dual-barrier to solubility.

This guide is designed to move beyond basic trial-and-error. Below, we dissect the physicochemical root causes of this compound's insolubility and provide self-validating, step-by-step protocols to keep your molecule in solution from in vitro biochemical assays to in vivo pharmacokinetic studies.

FAQ 1: The Physicochemical Root Cause

Q: Why is this compound nearly insoluble in standard aqueous buffers and many organic solvents?

A: This compound suffers from a dual-solubility barrier, acting simultaneously as a "brick dust" and a "greaseball" molecule .

  • The "Brick Dust" Barrier (Solid-State Limited): The 2-quinolinone core contains a 2-pyridone (lactam) motif. This structural feature acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, these molecules form highly stable, dimeric, or helical hydrogen-bonded networks . This results in a massive crystal lattice energy that must be overcome for dissolution to occur.

  • The "Greaseball" Barrier (Solvation Limited): The saturated 5,6,7,8-tetrahydro aliphatic ring and the heavy, polarizable bromine atom at the C3 position significantly increase the lipophilicity (LogP) of the molecule, drastically reducing its affinity for water.

G Compound This compound Pyridone 2-Pyridone Motif (Strong H-Bonding) Compound->Pyridone Tetrahydro 3-Bromo & Tetrahydro Ring (High Lipophilicity) Compound->Tetrahydro BrickDust Brick Dust Property (High Crystal Lattice Energy) Pyridone->BrickDust Dimerization Greaseball Greaseball Property (Solvation Limited) Tetrahydro->Greaseball Increased LogP Insoluble Severe Aqueous & Organic Insolubility BrickDust->Insoluble Greaseball->Insoluble

Fig 1. Dual-barrier solubility mechanism of this compound.

FAQ 2: In Vitro Assay Preparation

Q: Standard lipophilic solvents (like hexane or ether) fail to dissolve this compound. How do I prepare a highly concentrated stock solution for biochemical assays?

A: To dissolve this compound, you must actively break the robust intermolecular hydrogen bonds. Non-polar solvents fail because they cannot disrupt the lactam dimers. You must use a strong hydrogen-bond accepting solvent that outcompetes the N-H...O=C interactions.

Quantitative Solvent Efficacy Profile:

SolventH-Bond Disruption CapacitySolubilization EfficacyRecommended Use
DMSO Very HighExcellent (>50 mM)Primary stock solutions
DMAc HighGood (~20 mM)Alternative stock if DMSO interferes
Methanol LowPoor (<1 mM)Not recommended
Water / PBS NoneInsolubleRequires complexation/surfactants

Protocol: DMSO Stock Preparation & Validation

  • Weighing: Weigh the desired amount of the compound into a sterile, amber glass vial.

  • Solvation: Add anhydrous, assay-grade Dimethyl Sulfoxide (DMSO) to achieve a 10 mM to 50 mM concentration.

  • Mechanical Disruption: Vortex vigorously for 60 seconds.

  • Thermal Disruption: Sonicate in a water bath at 37°C for 10–15 minutes until the solution is completely clear.

  • Storage: Store aliquots at -20°C. (Causality note: Freeze-thaw cycles can induce nucleation of the brick-dust lattice; strictly use single-use aliquots).

  • Self-Validation Step: Before use, visually inspect the aliquot against a black background under bright light. Any "shimmer" indicates micro-crystals. If present, re-sonicate at 37°C.

FAQ 3: Aqueous Dilution & Precipitation

Q: My compound crashes out of solution (precipitates) the moment I dilute the DMSO stock into my aqueous assay buffer. How can I prevent this?

A: This is a classic "solvent shift" precipitation. When DMSO diffuses into the bulk water, the compound's local concentration rapidly exceeds its aqueous solubility limit, leading to immediate nucleation. To prevent this, you must shield the lipophilic portions of the molecule from the aqueous environment using Sulfobutylether-β-cyclodextrin (Captisol) . The hydrophobic cavity of SBE-β-CD encapsulates the lipophilic 3-bromo-tetrahydro moiety, while its anionic sulfobutyl ether groups maintain aqueous solubility.

Protocol: Step-Down Dilution with Captisol

  • Buffer Prep: Prepare a 20% (w/v) Captisol solution in your standard assay buffer (e.g., PBS, pH 7.4).

  • Thermal Equilibration: Pre-warm the Captisol buffer to 37°C to maximize cavity flexibility.

  • Complexation: Slowly add the DMSO stock dropwise to the Captisol buffer while vortexing continuously. Keep the final DMSO concentration below 2% (v/v) to prevent assay toxicity.

  • Equilibration: Allow the inclusion complex to equilibrate for 30 minutes at room temperature.

  • Self-Validation Step: Measure the absorbance of the final dilution at 600 nm using a UV-Vis spectrophotometer. An

    
     indicates the presence of colloidal aggregates (nanoprecipitation), meaning the inclusion complex has failed and a higher Captisol-to-drug ratio is required.
    
FAQ 4: In Vivo Formulation Strategies

Q: We are moving to animal PK/PD studies. Aqueous suspensions yield zero oral bioavailability. What is the best formulation strategy?

A: For a compound with such high crystal lattice energy, the most effective oral formulation strategy is an Amorphous Solid Dispersion (ASD) . By converting the crystalline drug into an amorphous state and stabilizing it within a polymer matrix, you bypass the lattice energy barrier entirely, driving a supersaturated solution in the gastrointestinal tract.

Protocol: Hot-Melt Extrusion (HME) with HPMCAS Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is the premier polymer for this class of compounds. Its amphiphilic nature stabilizes the lipophilic bromo-tetrahydro ring, while its succinate groups prevent recrystallization in the gut .

  • Blending: Mill and blend the crystalline this compound with HPMCAS (AS-MMP grade) at a 1:3 (Drug:Polymer) weight ratio.

  • Extrusion: Feed the blend into a twin-screw hot-melt extruder. Set the barrel temperature slightly above the glass transition temperature (Tg) of the polymer but below the degradation temperature of the API (typically 140°C - 160°C).

  • Quenching: Rapidly cool the extrudate to freeze the API in its amorphous state.

  • Milling: Mill the extrudate into a fine powder (target particle size < 100 µm).

  • Self-Validation Step: Analyze the milled ASD powder using Powder X-Ray Diffraction (PXRD). The absence of sharp diffraction peaks (yielding a smooth "halo" pattern) validates that the crystalline lattice has been completely converted to the amorphous state.

  • Dosing: For oral gavage in rodents, suspend the validated ASD powder in a 0.5% methylcellulose aqueous vehicle immediately prior to dosing.

G API Crystalline API + HPMCAS Polymer HME Hot-Melt Extrusion (Thermal Disruption) API->HME ASD Amorphous Solid Dispersion (Lattice Energy Bypassed) HME->ASD Quench Cooling GI Gastrointestinal Tract (Aqueous Media) ASD->GI Oral Dosing SuperSat Supersaturated Solution (Stabilized by HPMCAS) GI->SuperSat Absorb In Vivo Absorption SuperSat->Absorb High Bioavailability

Fig 2. Amorphous Solid Dispersion (ASD) workflow for in vivo oral bioavailability enhancement.

References
  • Bergström, C. A. S., et al. "Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting." European Journal of Pharmaceutical Sciences. URL:[Link]

  • "2-Pyridone." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Butreddy, A. "Hydroxypropyl methylcellulose acetate succinate as an exceptional polymer for amorphous solid dispersion formulations: A review from bench to clinic." European Journal of Pharmaceutics and Biopharmaceutics. URL: [Link]

  • Mishra, S. M., et al. "Downstream Processing of Itraconazole:HPMCAS Amorphous Solid Dispersion: From Hot-Melt Extrudate to Tablet Using a Quality by Design Approach." Pharmaceutics. URL:[Link]

Preventing debromination in reactions with 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. This knowledge base is specifically engineered for researchers and drug development professionals encountering hydrodehalogenation (debromination) issues when working with the 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one scaffold.

Below, you will find mechanistic diagnostics, troubleshooting workflows, and self-validating experimental protocols designed to suppress this specific side reaction.

Part 1: Mechanistic Diagnostics & FAQs

Q1: Why is this compound highly susceptible to debromination during palladium-catalyzed cross-coupling? A1: Debromination (formally hydrodehalogenation) occurs when the catalytic cycle is intercepted by a hydride source after the initial oxidative addition of Palladium(0) into the C-Br bond[1]. The this compound scaffold is particularly vulnerable due to two factors:

  • Electronic Enrichment: The fused saturated carbocyclic ring donates electron density to the pyridone core. This electron-rich nature slows down the transmetalation step (e.g., the transfer of the aryl group from a boronic acid to the Pd(II) center).

  • The Free Lactam NH: The unprotected NH group can coordinate directly to the palladium center, creating an off-cycle thermodynamic sink. When transmetalation is delayed, the long-lived Pd(II)-aryl intermediate has ample time to undergo an undesired β-hydride elimination if any hydride donors (like alkoxide bases or alcoholic solvents) are present in the microenvironment[2].

Q2: How do my choice of base and solvent contribute to this side reaction? A2: The formation of a palladium-hydride (Pd-H) species is the root cause of reductive debromination[3]. If you use an alkoxide base (e.g., Sodium tert-butoxide or Sodium ethoxide) or an alcoholic solvent (e.g., ethanol, isopropanol), the Pd(II) complex can coordinate to the alkoxide. Subsequent β-hydride elimination generates a Pd(II)-hydride species, which then reductively eliminates to yield the debrominated byproduct (5,6,7,8-tetrahydroquinolin-2(1H)-one) and regenerates Pd(0)[2].

Q3: Can I solve this by simply changing the catalyst? A3: Catalyst and ligand tuning can significantly reduce the side reaction, but the most robust solution is structural. Literature on similar brominated nitrogen heterocycles demonstrates that protecting the free NH group (e.g., with a BOC or SEM group) suppresses the dehalogenation pathway almost entirely by preventing nitrogen coordination to the metal center[4]. If protection is not viable, you must use bulky, electron-rich ligands (like SPhos or XPhos) to artificially accelerate the transmetalation and reductive elimination steps of the desired pathway, allowing it to outcompete the debromination kinetics[3].

Part 2: Visualizing the Mechanistic Divergence

To troubleshoot effectively, you must understand the competing kinetic pathways at play in your reaction flask.

G Start This compound + Pd(0) Catalyst OA Oxidative Addition [Pd(II)(Ar)(Br)] Start->OA TM Transmetalation (Boronic Acid / Amine) OA->TM Desired Pathway HE Hydride Source Encounter (Solvent, Base, or NH) OA->HE Competing Pathway RE1 Reductive Elimination TM->RE1 Prod Cross-Coupled Product (Target) RE1->Prod RE2 Reductive Elimination [Pd(II)(Ar)(H)] HE->RE2 Byprod Debrominated Byproduct (Undesired) RE2->Byprod

Figure 1: Competing catalytic cycles showing the divergence between desired cross-coupling and reductive debromination.

Part 3: Troubleshooting Workflow & Optimization Matrices

When debromination is detected via LC-MS (typically observed as an [M-Br+H] peak corresponding to the mass of 5,6,7,8-tetrahydroquinolin-2(1H)-one), follow this decision tree to optimize your conditions.

DecisionTree Q1 Is the lactam NH protected? Yes1 Proceed with standard coupling conditions Q1->Yes1 Yes No1 Can the NH be protected (e.g., SEM, Benzyl, Boc)? Q1->No1 No Action1 Protect NH prior to coupling (Highly Recommended) No1->Action1 Yes Action2 Optimize Reaction Conditions (Base, Solvent, Ligand) No1->Action2 No OptBase Use K3PO4 or Cs2CO3. Avoid alkoxide bases (NaOtBu). Action2->OptBase OptSolv Use Toluene/H2O or Dioxane. Avoid alcoholic solvents. Action2->OptSolv OptLigand Use electron-rich, bulky ligands (e.g., XPhos, SPhos) to accelerate TM. Action2->OptLigand

Figure 2: Step-by-step decision matrix for mitigating debromination in lactam-bearing heterocycles.

Quantitative Optimization Matrix

Use the following table to adjust your reaction parameters. These variables directly influence the ratio of cross-coupled product to debrominated byproduct.

Reaction VariableHigh Debromination Risk (Avoid)Low Debromination Risk (Preferred)Mechanistic Rationale
Substrate State Unprotected free NHN-Protected (SEM, Benzyl, Methyl)Prevents Pd-coordination to the nitrogen and alters ring electronics[4].
Solvent System Ethanol, Isopropanol, MethanolToluene/H₂O, 1,4-Dioxane, THFAprotic solvents eliminate the primary source of β-hydride donors[3].
Base Selection NaOtBu, KOtBu, NaOEtK₃PO₄, Cs₂CO₃, K₂CO₃Inorganic carbonates/phosphates cannot undergo β-hydride elimination[3].
Ligand Choice PPh₃, dppf (in some cases)SPhos, XPhos, RuPhosBulky, dialkylbiaryl phosphines accelerate transmetalation, out-pacing side reactions[3].
Temperature > 100 °C60 °C – 80 °CLower thermal energy reduces the rate of the higher-activation-energy debromination pathway[3].

Part 4: Self-Validating Experimental Protocol

If you cannot protect the NH group of this compound, use the following optimized Suzuki-Miyaura cross-coupling protocol. This system is designed to be self-validating: the inclusion of specific in-process controls ensures that if debromination begins to outpace coupling, the reaction can be halted or adjusted before starting materials are entirely consumed.

Objective: Synthesize 3-aryl-5,6,7,8-tetrahydroquinolin-2(1H)-one while maintaining <5% debrominated byproduct.

Materials Required:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos ligand (4 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)

  • Toluene and Degassed Deionized Water (5:1 ratio)

Step-by-Step Methodology:

  • Preparation of the Catalytic Species: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Add 2 mL of anhydrous toluene and stir at room temperature for 15 minutes until a homogeneous, active Pd(0)-SPhos complex is generated.

  • Reagent Loading: To a separate, argon-purged reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv).

  • Solvent Addition: Transfer the pre-formed catalyst solution to the reaction vial. Add the remaining required volume of Toluene, followed by degassed water (maintaining a 5:1 Toluene:Water ratio). Causality Note: Water is strictly required to dissolve the phosphate base and activate the boronic acid via a boronate complex, facilitating rapid transmetalation without acting as a hydride donor.

  • Thermal Activation: Seal the vial and heat to 80 °C.

  • In-Process Control (Self-Validation Step): At exactly 60 minutes, withdraw a 10 µL aliquot. Quench in 1 mL of acetonitrile and analyze via LC-MS.

    • Check 1: Monitor the disappearance of the starting material[M+H]⁺.

    • Check 2: Quantify the ratio of the Desired Product mass to the Debrominated Byproduct mass (m/z ~150 for the protonated tetrahydroquinolinone). If the byproduct exceeds 10% of the total ion count, lower the temperature to 65 °C and add an additional 0.5 equiv of boronic acid to push the transmetalation equilibrium.

  • Workup: Upon completion (typically 2–4 hours), cool the mixture to room temperature. Dilute with Ethyl Acetate and wash with water to remove phosphate salts. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography[3].

References

  • ResearchGate. "An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates." ResearchGate Publications. Available at: [Link]

  • Organic & Biomolecular Chemistry. "Metal catalyzed defunctionalization reactions." RSC Publishing. Available at: [Link]

Sources

Technical Support Center: Synthesis of Tetrahydroquinoline (THQ) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Topic: Troubleshooting & Optimization of THQ Scaffolds

Introduction

Tetrahydroquinolines (THQs) are "privileged structures" in medicinal chemistry, serving as the core for antimalarials, glucocorticoid agonists, and retinoic acid receptor modulators. However, their synthesis often presents a dichotomy: construction (e.g., Povarov reaction) suffers from stereochemical drift, while derivatization (e.g., Quinoline reduction) battles regioselectivity (1,2,3,4- vs. 5,6,7,8-reduction).

This guide addresses these specific failure modes. We do not just list "what" to do; we explain "why" your chemistry is failing based on mechanistic causality.

Module 1: The Povarov Reaction (Inverse Electron-Demand Diels-Alder)

The Povarov reaction is the most versatile method for constructing the THQ core from anilines, aldehydes, and electron-rich alkenes.

Symptom: Low Yield / "Stuck" Reaction

Q: My three-component reaction (aniline + aldehyde + alkene) stalls at <40% conversion. Adding more catalyst doesn't help.

Diagnosis: The primary culprit is Imine Hydrolysis or Catalyst Poisoning .

  • Moisture Sensitivity: The reaction proceeds via an in situ imine. If your solvent is "wet" (>50 ppm water), the equilibrium shifts back to the aldehyde and amine. Lewis Acids (LAs) like

    
     or 
    
    
    
    will preferentially coordinate to water, deactivating them.
  • Enamine Competition: If using ketones, enamine formation competes with imine formation.

The Fix:

  • Stepwise Protocol: Do not mix all three components at once if the reaction is stubborn. Pre-form the imine using a dehydrating agent (

    
     or molecular sieves) before adding the alkene and Lewis Acid [1].
    
  • Switch Catalyst: Move from "hard" Lewis acids (

    
    ) to "soft" or water-tolerant Lewis acids like Indium(III) Chloride (
    
    
    
    )
    or Scandium(III) Triflate (
    
    
    )
    . These maintain activity even in the presence of trace moisture [2].
Symptom: Poor Diastereoselectivity (cis/trans mixture)

Q: I need the cis-2,4-disubstituted THQ, but I'm getting a 1:1 mixture of cis and trans.

Diagnosis: You are likely operating under Thermodynamic Control rather than Kinetic Control. The endo transition state (leading to cis) is kinetically favored but often reversible. High temperatures or prolonged reaction times allow equilibration to the more thermodynamically stable trans isomer.

The Fix:

  • Temperature Drop: Lower the temperature to -78°C or -20°C.

  • Catalyst Ligand Control: Use Chiral Phosphoric Acids (CPAs) derived from BINOL or SPINOL. The H-bond network creates a rigid chiral pocket that enforces endo selectivity via the "concerted" asynchronous mechanism rather than the stepwise cationic mechanism [3].

Visualizing the Povarov Mechanism & Failure Points

PovarovMechanism Start Aniline + Aldehyde Imine Imine Intermediate (Moisture Sensitive!) Start->Imine -H2O Activated LA-Coordinated Imine Imine->Activated + Lewis Acid Hydrolysis Hydrolysis (Reversion) Imine->Hydrolysis +H2O (Wet Solvent) TS Transition State (Endo vs Exo) Activated->TS + Alkene Product Tetrahydroquinoline TS->Product Cyclization & Re-aromatization

Caption: The critical failure point in Povarov synthesis is the reversibility of the imine formation in the presence of water.

Module 2: Reduction of Quinolines (Regioselectivity)

Reducing a fully aromatic quinoline is often cheaper than building a THQ from scratch, but selectivity is the main challenge.

Symptom: Wrong Ring Reduction (5,6,7,8-THQ)

Q: I am trying to synthesize 1,2,3,4-THQ using heterogeneous hydrogenation (H2, Pd/C), but I see significant amounts of 5,6,7,8-THQ (benzene ring reduced).

Diagnosis: Acidic media or highly active metal surfaces often facilitate the reduction of the carbocyclic (benzene) ring.

  • Mechanism: Protonation of the Nitrogen activates the pyridine ring, but if the pyridine ring is substituted or sterically hindered, the catalyst may adsorb the flat benzene ring instead.

The Fix:

  • Switch to Transfer Hydrogenation: Use Hantzsch Ester with a Brønsted acid catalyst. This method proceeds via hydride transfer specifically to the activated iminium bond of the pyridine ring, leaving the benzene ring untouched [4].

  • Metal-Free Hydrides: Use Barium Hydride (

    
    ) . Unlike transition metals, s-block metal hydrides show a distinct mechanism that exclusively reduces the pyridine ring [5].
    
Comparison of Reduction Systems
MethodCatalyst SystemSelectivity (1,2,3,4-THQ)Risk Factor
High Pressure H2 Pd/C, PtO2Moderate to LowOver-reduction to decahydroquinoline; 5,6,7,8-THQ formation.
Transfer Hydrogenation Hantzsch Ester / CPAExcellent (>98%) Requires stoichiometric reductant; Cost of chiral acid.
Metal Hydride NaBH3CN / AcOHGoodCyanide toxicity; difficult workup.
s-Block Hydride BaH2Excellent Moisture sensitive; less common reagents.

Module 3: Stability & Purification

Symptom: Product "Disappears" During Storage

Q: I isolated my THQ as a clean oil. After two days on the bench, it turned dark, and NMR shows starting material (Quinoline).

Diagnosis: Oxidative Dehydrogenation. THQs are susceptible to aromatization back to quinolines, driven by the thermodynamic stability of the fully aromatic system. This is accelerated by:

  • Light (Photo-oxidation).

  • Trace metals (from the Povarov catalyst).

  • Radical initiators (impurities in solvents).

The Fix:

  • N-Protection: The free N-H is the weak link. Acetylate (Ac) or Tosylate (Ts) the nitrogen immediately after synthesis if the free amine is not required for the next step.

  • Acid Salt Formation: Convert the THQ to its HCl or oxalate salt. The salt form shuts down the radical oxidation pathway and is significantly more stable than the free base oil.

  • Purification: Avoid Chloroform (

    
    ) during NMR or purification if the compound is sensitive; 
    
    
    
    often contains trace HCl and phosgene/radicals that promote oxidation. Use
    
    
    or neutralize the solvent [6].

Standard Operating Protocols (SOPs)

Protocol A: Enantioselective Povarov (Chiral Phosphoric Acid)

Best for: Creating chiral 2-substituted or 2,4-disubstituted THQs.[1]

  • Preparation: Flame-dry a reaction vial and cool under Argon.

  • Loading: Add Aniline (0.1 mmol), Aldehyde (0.11 mmol), and Chiral Phosphoric Acid (TRIP or BINOL-derived, 5 mol%) .

  • Solvent: Add anhydrous Toluene (1.0 mL). Add 3Å Molecular Sieves (activated).

  • Imine Formation: Stir at RT for 30 mins.

  • Cyclization: Add Vinyl Enamide or Electron-rich Alkene (0.12 mmol).

  • Reaction: Stir at -30°C to 0°C for 24-48h.

  • Workup: Filter through a plug of basic alumina (removes acid catalyst). Concentrate.

  • Note: Do not use silica gel for sensitive substrates; it is slightly acidic and can cause isomerization.

Protocol B: Selective Transfer Hydrogenation

Best for: Converting Quinolines to 1,2,3,4-THQs without high-pressure gas.

  • Mix: In a tube, combine Quinoline derivative (0.2 mmol) and Hantzsch Ester (0.24 mmol, 1.2 equiv).

  • Catalyst: Add Chiral Phosphoric Acid (1-2 mol%) or simple Brønsted acid (if racemic is acceptable).

  • Solvent: Benzene or Toluene (anhydrous).

  • Condition: Stir at 50°C for 12 hours.

  • Observation: The yellow reaction mixture (color of Hantzsch ester) will fade as the ester is oxidized to the pyridine byproduct.

  • Purification: Flash chromatography. The pyridine byproduct is much more polar and easily separated from the THQ.

Troubleshooting Logic Flow

Troubleshooting Problem Identify Symptom LowYield Low Yield / No Reaction Problem->LowYield BadSelectivity Poor Stereo/Regioselectivity Problem->BadSelectivity Stability Product Decomposes Problem->Stability CheckWater Check Solvent Moisture (Imine Hydrolysis?) LowYield->CheckWater CheckTemp Is Temp too high? (Thermodynamic Control) BadSelectivity->CheckTemp CheckOx Is it oxidizing to Quinoline? Stability->CheckOx ChangeCat Switch to InCl3 or Sc(OTf)3 CheckWater->ChangeCat If dry but fails CheckMethod Switch Method: Hydrogenation -> Hantzsch Ester CheckTemp->CheckMethod If temp optimized SaltForm Store as HCl Salt or N-Protect CheckOx->SaltForm

Caption: Decision tree for diagnosing synthetic failures in THQ chemistry.

References

  • Kouzehgarani, H. et al. "Recent advances in the synthesis of tetrahydroquinolines." RSC Advances, 2023.

  • Villaman, D. et al. "Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction."[2] New Journal of Chemistry, 2025.

  • Park, D.Y. et al. "Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid."[3] The Journal of Organic Chemistry, 2018.

  • Rueping, M. et al. "Asymmetric Transfer Hydrogenation of Quinolines." Organic Letters, 2005.[4] (Cited in context of Hantzsch ester protocols).

  • Zhang, Y. et al. "Simple s-block metal hydrides for selective hydrogenation of quinoline compounds." Chemical Science, 2019.

  • Stahl, S.S. et al. "Modular o-Quinone Catalyst System for Dehydrogenation of Tetrahydroquinolines." Journal of the American Chemical Society, 2014.[5]

Sources

Catalyst selection for cross-coupling with hindered 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Analysis & Challenge Profile

This guide addresses the specific challenges of cross-coupling 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one . Unlike simple aryl bromides, this substrate presents a "Perfect Storm" of three distinct chemical challenges that lead to high failure rates with standard catalysts (e.g., Pd(PPh₃)₄).

The "Triangle of Difficulty"
  • Steric Hindrance (The Ortho-Effect): The C3-bromo position is flanked by the C2-carbonyl and the C4-methylene of the fused cyclohexane ring. This creates a sterically congested pocket that inhibits the approach of bulky Pd-ligand complexes.

  • Catalyst Poisoning (The Lactam Trap): The free lactam (NH-C=O) exists in equilibrium with the lactim (N=C-OH) form. The basic nitrogen and oxygen atoms can coordinate to the Palladium center (

    
    -N or 
    
    
    
    -O binding), displacing ligands and forming inactive "Pd-black" precipitates.
  • Solubility & Aggregation: 2-Pyridone derivatives form strong intermolecular hydrogen-bonded dimers, rendering them sparingly soluble in non-polar solvents (Toluene, Hexanes), which limits reaction kinetics.[1]

Catalyst Selection Matrix

Do not guess. Select your catalyst system based on your specific coupling partner and protecting group status.[1]

Decision 1: Is the Nitrogen Protected?
  • YES (N-Me, N-Bn, N-SEM): Proceed to Standard High-Activity Systems .

  • NO (Free NH): You must use Base-Modulated Systems or protect the nitrogen first (Recommended).

Catalyst Recommendations
Coupling TypeRecommended Catalyst (Pre-catalyst)Ligand ClassBase SystemSolventWhy this works?
Suzuki-Miyaura XPhos Pd G4 (or Pd(OAc)₂ + XPhos)Dialkylbiaryl phosphineK₃PO₄ (3.0 eq)1,4-Dioxane/H₂O (4:[1]1)XPhos is large enough to facilitate reductive elimination but flexible enough to permit oxidative addition despite the C4-bulk.
Suzuki (Alternative) Pd-PEPPSI-IPr NHC (Carbene)K₂CO₃THF or DioxaneNHC ligands bind tightly to Pd, preventing displacement by the pyridone nitrogen (catalyst poisoning).
Buchwald-Hartwig RuPhos Pd G4 (Primary amines) / BrettPhos Pd G4 (Secondary)Dialkylbiaryl phosphineNaOtBu or LHMDSt-Amyl Alcohol or TolueneRuPhos is specifically designed to prevent

-hydride elimination in hindered amine couplings.
Sonogashira PdCl₂(MeCN)₂ + XPhos PhosphineCs₂CO₃DMF or DMAcCopper-free conditions are preferred to avoid Cu-coordination to the lactam.

Interactive Troubleshooting Logic (Visualized)

Before starting your experiment, trace your path through this logic flow to anticipate failure points.

CatalystLogic Start Start: 3-Bromo Substrate CheckProt Is N1-Position Protected? Start->CheckProt Protected Protected (N-Me, N-Bn) CheckProt->Protected Yes Unprotected Unprotected (Free NH) CheckProt->Unprotected No PathA Use XPhos Pd G4 Base: K3PO4 Temp: 80°C Protected->PathA Solubility Check Solubility in Dioxane Unprotected->Solubility PathB Risk: Catalyst Poisoning Must use Polar Solvent (DMF/DMAc) Base: K2CO3 (Milder) Solubility->PathB Issue1 Problem: No Conversion? PathA->Issue1 Issue2 Problem: Dehalogenation (H-sub)? PathA->Issue2 PathB->Issue1 Sol1 Cause: Oxidative Addition Failure Fix: Switch to Pd-PEPPSI-IPr Increase Temp to 100°C Issue1->Sol1 Sol2 Cause: Protodehalogenation Fix: Avoid alcoholic solvents Use Toluene/Dioxane Issue2->Sol2

Caption: Decision tree for optimizing reaction conditions based on N-protection status and common failure modes.

Detailed Experimental Protocols

Protocol A: Suzuki Coupling (Protected Substrate)

Best for: N-Methyl or N-Benzyl this compound.[1]

  • Setup: Charge a reaction vial with the substrate (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst: Add XPhos Pd G4 (2.0 - 5.0 mol%).

    • Note: If G4 precatalyst is unavailable, use Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) and premix in solvent for 5 mins.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio) . Concentration: 0.1 M.[1]

    • Why Water? The interface promotes the activation of the boronic acid and solubilizes the inorganic base.

  • Reaction: Seal and heat to 80 °C for 2-4 hours.

  • Workup: Filter through Celite. If the product is the 2-pyridone, be aware it may remain in the aqueous phase at high pH; adjust pH to neutral before extraction.

Protocol B: "Rescue" Conditions (Unprotected/Insoluble)

Best for: Free NH substrates that failed Protocol A.

  • Catalyst: Switch to Pd-PEPPSI-IPr (5 mol%). The NHC ligand is extremely tightly bound and resists displacement by the substrate nitrogen.

  • Solvent: Use DMF or DMAc (anhydrous).[1] These polar aprotic solvents break up the H-bond dimers of the starting material.

  • Base: Use Cs₂CO₃ (3.0 equiv).[1] Cesium ("Cesium Effect") improves solubility of the base in organic media.

  • Temperature: Heat to 100 °C .

Troubleshooting & FAQs

Q1: The reaction turns black immediately upon heating and yields no product. What happened?

  • Diagnosis: "Pd-Black" formation.[1][2] Your catalyst decomposed before it could perform oxidative addition.[1]

  • Fix: This is likely due to the free NH coordinating to the Pd.

    • Protect the Nitrogen (Methylation/Benzylation).

    • If you cannot protect, switch to Pd-PEPPSI-IPr , which is more thermally stable and resistant to coordination than phosphine-based catalysts.[1]

Q2: I see full consumption of starting material, but the product is the de-brominated (H) analog.

  • Diagnosis: Protodehalogenation.[1] The Pd-Ar intermediate grabbed a hydride instead of the boronic acid.

  • Fix:

    • Solvent Check: Are you using isopropanol or ethanol? Stop. Alcohols act as hydride sources.[1] Switch to Toluene or Dioxane.

    • Sterics: If the boronic acid is also bulky (e.g., ortho-substituted), transmetallation is too slow.[1] Increase the temperature or use a smaller ligand (e.g., SPhos instead of XPhos).

Q3: Can I convert the C2-carbonyl to a triflate (OTf) to do the coupling at C2 instead?

  • Answer: Yes, but be careful. 2-pyridyl triflates are unstable and prone to hydrolysis.[1] If you want to couple at C3 (the bromine), do not triflate the C2 position first, as the oxidative addition preference (C-Br vs C-OTf) becomes competitive and mixture-prone.

References

  • Buchwald-Hartwig Precatalysts: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L.[1] "Design and Synthesis of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." J. Org.[1] Chem.2014 , 79, 4161–4166.[1]

  • NHC Ligands (PEPPSI): Organ, M. G.; et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki–Miyaura Cross-Coupling."[1] Chem. Eur. J.[1]2006 , 12, 4749–4755.[1]

  • Pyridone Coupling Reviews: "Palladium-Catalyzed Cross-Coupling Reactions of 2-Pyridone Derivatives." Synthesis2018 , 50, 2297.[1]

Sources

Workup procedure for removing palladium catalyst from quinolinone reactions

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Quinolinones are privileged scaffolds in drug discovery. Their synthesis frequently relies on palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura, or Sonogashira couplings)[1]. However, the Lewis basic nitrogen and oxygen atoms within the quinolinone core make these molecules excellent bidentate ligands for transition metals. This intrinsic chelation often results in unacceptably high residual palladium levels (>1000 ppm) in the crude active pharmaceutical ingredient (API), far exceeding the ICH Q3D regulatory limits of <10 ppm for oral administration[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for palladium remediation.

Diagnostic Workflow for Palladium Removal

Pd_Removal_Workflow Start Crude Quinolinone Reaction Mixture PhaseCheck Is Pd visibly precipitated (black solids)? Start->PhaseCheck Celite Filter through Celite pad (Removes Pd agglomerates) PhaseCheck->Celite Yes Soluble Soluble Pd(0)/Pd(II) Species PhaseCheck->Soluble No Celite->Soluble Scavenger Add Solid-Supported Scavenger (e.g., Si-Thiol, MP-TMT) Soluble->Scavenger Organic Soluble Wash Aqueous N-acetyl cysteine wash (Chelation) Soluble->Wash Aqueous Workup Test ICP-MS Analysis (< 10 ppm?) Scavenger->Test Wash->Test Test->Scavenger No (Iterate) Success Proceed to Crystallization Test->Success Yes

Workflow for diagnosing and selecting the appropriate palladium remediation strategy.

Troubleshooting & FAQs

Q1: Why does simple extraction or silica gel chromatography fail to remove palladium from my quinolinone product? A: Quinolinones possess both a carbonyl oxygen and a nitrogen atom that can coordinate strongly to Pd(II) species, forming stable chelates[3]. During standard aqueous workups or silica gel chromatography, the binding affinity of the quinolinone for the palladium often exceeds the affinity of the metal for the stationary phase or the aqueous layer[3]. To break this complex, you must introduce a scavenger or chelator with a thermodynamically superior binding affinity for palladium, such as sulfur-based ligands (thiols, thioureas, or trimercaptotriazines)[4].

Q2: Should I use a silica-based (Si-) or polystyrene-based (MP-) scavenger? A: The choice depends on the solvent and the physical state of the reaction.

  • Silica-based scavengers (e.g., Si-Thiol, Si-TMT) do not require swelling and function well in a wide range of solvents, including aqueous mixtures[3]. They are mechanically stable and ideal for fixed-bed filtration[3].

  • Macroporous polystyrene resins (e.g., MP-TMT) require specific organic solvents (like THF, toluene, or DCM) to swell the polymer matrix and expose the active scavenging sites[5]. For quinolinones, which often require polar aprotic solvents (DMF, NMP) for solubility, silica-based scavengers are generally preferred due to their solvent independence[3].

Q3: My palladium levels are still at 200 ppm after using a thiol scavenger. What is the mechanistic cause of this failure? A: This usually points to one of three issues:

  • Oxidation State Mismatch: Scavengers like trimercaptotriazine (TMT) and thiols have drastically different binding enthalpies depending on whether the palladium is Pd(0) or Pd(II)[4]. Pd(II) complexes bind much more strongly to sulfur-based scavengers than Pd(0)[4]. If your cross-coupling cycle terminated with mostly Pd(0), scavenging efficiency drops. Solution: Mildly oxidize the mixture (e.g., stirring open to air) before adding the scavenger to convert Pd(0) to Pd(II).

  • Steric Hindrance: The palladium might be trapped in a bulky complex with the quinolinone and the original phosphine ligand.

  • Particle Size: You may have colloidal palladium that is too small to be filtered by Celite but too large to enter the pores of the scavenger[6]. Solution: Use an aqueous wash with a soluble chelator like N-acetyl cysteine prior to solid-supported scavenging[6].

Q4: Can I remove palladium during the crystallization step instead of using expensive scavengers? A: Yes, if the catalyst turnover is high and the initial Pd loading is low (<0.1 mol%)[7]. However, because quinolinones often co-precipitate with palladium complexes, crystallization alone is rarely sufficient to drop levels from >1000 ppm to <10 ppm[3]. It is best used as a final polishing step after an initial bulk removal (e.g., Celite filtration) and a targeted scavenging step[6].

Quantitative Data: Scavenger Selection Matrix

To optimize removal, select a scavenger whose functional group targets the specific oxidation state and coordination environment of your residual palladium[3][4].

Scavenger TypeFunctional GroupIdeal Pd Oxidation StateSolvent CompatibilityLoading Capacity (mmol/g)Best For
Si-Thiol -SHPd(II) > Pd(0)All solvents (No swelling)1.2 - 1.5General purpose, Buchwald-Hartwig aminations[8].
Si-Thiourea -NH-CS-NH2Pd(II), Pd(0)All solvents1.0 - 1.3Strongly chelated Pd, polar solvents[8].
MP-TMT TrimercaptotriazinePd(II)THF, DCM, Toluene (Requires swelling)0.5 - 0.7Highly selective; avoids binding basic APIs[5].
Si-Amine -NH2Pd(II)All solvents1.2 - 1.6Acidic conditions; acts as a weak base[3].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By measuring the Pd concentration via ICP-MS before and after each distinct phase, researchers can pinpoint exactly which step is succeeding or failing.

Protocol 1: Bulk Palladium Removal via N-Acetyl Cysteine Wash

Purpose: To strip loosely bound palladium and large agglomerates from the organic phase before utilizing expensive solid-supported scavengers[6].

Step-by-Step Methodology:

  • Dilution: Dilute the crude quinolinone reaction mixture with a water-immiscible organic solvent (e.g., 2-MeTHF or EtOAc) to achieve a concentration of ~0.1 M.

  • Filtration (Validation Step 1): Filter the entire mixture through a 2 cm pad of Celite® to remove bulk heterogeneous Pd(0) black[6]. Take a 1 mL aliquot, evaporate, and submit for ICP-MS.

  • Chelator Preparation: Prepare a 5% (w/v) aqueous solution of N-acetyl cysteine.

  • Biphasic Extraction: Add 1 volume of the N-acetyl cysteine solution to 5 volumes of the organic mixture.

  • Thermal Agitation: Heat the biphasic mixture to 40 °C and stir vigorously for 4 to 12 hours. (Heating increases the kinetics of ligand exchange from the quinolinone to the cysteine)[6].

  • Phase Separation: Allow the layers to separate. Discard the aqueous layer (which now contains the water-soluble Pd-cysteine complex)[6].

  • Validation Step 2: Take a 1 mL aliquot of the organic layer, evaporate, and submit for ICP-MS. If Pd is >50 ppm, proceed to Protocol 2.

Protocol 2: Trace Palladium Scavenging using Si-Thiol

Purpose: To capture tightly bound, soluble Pd(II) species that survived the aqueous wash[9].

Step-by-Step Methodology:

  • Solvent Adjustment: Ensure the quinolinone is fully dissolved. If the product is precipitating, add a polar aprotic co-solvent (e.g., 10% DMF in EtOAc).

  • Scavenger Addition: Add 5 to 10 molar equivalents of Si-Thiol scavenger relative to the initial amount of palladium catalyst used in the reaction[9].

  • Incubation: Stir the suspension at 40–50 °C for 12 to 18 hours. Causality note: Elevated temperatures are critical to overcome the activation energy required to break the Pd-quinolinone chelate and form the Pd-thiol bond[3].

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4) to remove the palladium-loaded silica[9]. Wash the filter cake with 2 column volumes of the reaction solvent to ensure full recovery of the quinolinone.

  • Validation Step 3: Submit a final aliquot for ICP-MS. The Pd level should now be <10 ppm[9]. If successful, concentrate the filtrate and proceed to final crystallization.

References

1.. Organic Process Research & Development. ACS Publications. 2. . Onyx Scientific. 3. . Benchchem. 4.. RSC Advances. RSC Publishing. 5.. Organic Process Research & Development. ACS Publications. 6. . Frontiers in Chemistry. 7.. FUJIFILM Wako Chemicals. 8.. Organic Process Research & Development. ACS Publications. 9.. ResearchGate.

Sources

Characterization of impurities in 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the synthesis and characterization of 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one . It is designed for organic chemists and process development scientists encountering purity issues during scale-up or optimization.

Product Code: 3-Br-THQ-2one Support Tier: Level 3 (Senior Application Scientist)

Module 1: Synthesis Dynamics & Impurity Origins

The "Why" and "Where" of Impurity Formation

To troubleshoot effectively, one must understand the competition between the electrophilic pathway (desired) and the radical pathway (undesired) inherent to this scaffold.

The Reaction Landscape

The synthesis typically involves the bromination of 5,6,7,8-tetrahydroquinolin-2(1H)-one using N-Bromosuccinimide (NBS) or elemental bromine.[1]

  • Desired Mechanism: Electrophilic Aromatic Substitution (EAS) at the C3 position. The 2-quinolone core behaves similarly to a pyridone; the C3 position is electron-rich (ortho to the carbonyl, para to the nitrogen lone pair).

  • Primary Competition:

    • Radical Substitution: The C5 and C8 positions are "benzylic" relative to the pyridine ring. Under light or high heat, radical bromination occurs here.

    • Oxidative Dehydrogenation: The saturated ring (C5-C8) can aromatize to form the fully aromatic quinolin-2-one derivative.

Pathway Visualization

The following diagram maps the critical divergence points in the synthesis.

ImpurityMap SM Starting Material (5,6,7,8-tetrahydroquinolin-2(1H)-one) Target TARGET PRODUCT (this compound) SM->Target Electrophilic Subst. (C3) Low Temp, Polar Solvent Imp_A Impurity A (Regioisomer) 5-Bromo or 8-Bromo species (Benzylic Radical Subst.) SM->Imp_A Radical Pathway Light, Non-polar Solvent Reagent Reagent: NBS (Electrophilic Source) Reagent->SM Imp_B Impurity B (Over-reaction) 3,3-Dibromo or 3,8-Dibromo Target->Imp_B Excess NBS Over-bromination Imp_C Impurity C (Aromatized) 3-Bromoquinolin-2(1H)-one Target->Imp_C Oxidation/Dehydrogenation

Figure 1: Reaction pathway divergence showing the origin of critical impurities.

Module 2: Troubleshooting Guide (FAQs)

Direct Solutions to Experimental Deviations

Issue 1: "I am observing a significant impurity at RRT 1.2 with a mass shift of +79 Da relative to the product."

Diagnosis: This is likely Impurity B (Dibromination) or Impurity A (Benzylic Bromination) .

  • Root Cause:

    • Excess Reagent: Using >1.05 equivalents of NBS.[2]

    • Radical Initiation:[3] Presence of ambient light or peroxides in the solvent (e.g., uninhibited THF) promoting benzylic attack at C5/C8.

  • Corrective Action:

    • Stoichiometry: Limit NBS to 0.95–1.0 equivalents. It is easier to remove unreacted starting material than dibrominated byproducts.

    • Solvent Switch: Switch from radical-friendly solvents (

      
      , Benzene) to polar aprotic solvents like DMF  or Acetonitrile . These promote the ionic (electrophilic) mechanism.
      
    • Protocol: Wrap the reaction flask in aluminum foil to exclude light.

Issue 2: "My product has a mass of [M-4] compared to the target."

Diagnosis: You have formed Impurity C (Aromatized Quinolinone) .

  • Root Cause: Oxidative stress. The 5,6,7,8-saturated ring has dehydrogenated to form the fully aromatic 3-bromoquinolin-2(1H)-one. This often happens if the reaction is heated excessively (>80°C) or if NBS is used in the presence of an oxidizer.

  • Corrective Action:

    • Temperature Control: Maintain reaction temperature <40°C. The C3-bromination is fast and does not require reflux.

    • Atmosphere: Ensure an inert atmosphere (

      
       or Ar) to prevent aerobic oxidation.
      
Issue 3: "The reaction stalls at 80% conversion."

Diagnosis: HBr inhibition.

  • Root Cause: The reaction generates HBr as a byproduct. In non-polar solvents, HBr can protonate the basic nitrogen or oxygen, deactivating the ring toward further electrophilic attack.

  • Corrective Action:

    • Base Scavenger: Add a weak, non-nucleophilic base (e.g., Sodium Acetate or solid

      
      ) to scavenge HBr as it forms. This drives the equilibrium forward without promoting hydrolysis.
      

Module 3: Analytical Characterization

Definitive Identification of Impurities

HPLC-UV-MS Method Parameters

Do not rely on UV alone, as the aromatized impurities have significantly higher extinction coefficients than the target, leading to overestimation of impurity levels.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Detection UV at 254 nm (aromatic) and 210 nm (amide); MS (ESI+)
Impurity Profile Table
CompoundRelative Retention Time (RRT)Mass Shift (

m/z)
Characteristic Isotope Pattern
Starting Material 0.85-79None (M+H)
Target (3-Br-THQ) 1.00 0 1:1 doublet (

)
Impurity A (Benzylic) 1.10 - 1.150 (Isomer)1:1 doublet
Impurity B (Di-bromo) 1.35+791:2:1 triplet (

)
Impurity C (Aromatized) 1.05-41:1 doublet
Analytical Decision Tree

Use this logic flow to assign unknown peaks in your chromatogram.

DecisionTree Start Unknown Peak Detected CheckMS Check MS Spectrum (Isotope Pattern) Start->CheckMS Pattern1 Single Peak (No Br pattern) CheckMS->Pattern1 Pattern2 1:1 Doublet (Mono-Br) CheckMS->Pattern2 Pattern3 1:2:1 Triplet (Di-Br) CheckMS->Pattern3 SM_ID Starting Material Pattern1->SM_ID Mass = Target - 79 CheckMass Mass Analysis Pattern2->CheckMass Compare Mass to Target DiBr_ID Dibromo Impurity (Over-bromination) Pattern3->DiBr_ID Target_ID Target Product (Confirm with NMR) CheckMass->Target_ID Mass = Target Arom_ID Aromatized Impurity (Fully Quinoline) CheckMass->Arom_ID Mass = Target - 4

Figure 2: Analytical decision tree for peak identification based on MS spectral data.

Module 4: Purification Protocols

Removal of Specific Impurities

Removing Starting Material (Unreacted SM)
  • Method: Slurry wash / Trituration.

  • Protocol: The brominated product is typically less soluble in cold Acetone or Ethyl Acetate than the starting material.

    • Concentrate reaction mixture.

    • Add cold Acetone (0°C).

    • Filter the solid. The filter cake is usually the enriched 3-bromo product; the filtrate contains the unreacted starting material and succinimide byproducts.

Removing Aromatized Impurity (Impurity C)
  • Method: Recrystallization from Ethanol/Water.

  • Logic: The fully aromatic impurity is planar and stacks differently than the tetrahydro-derivative.

  • Protocol: Dissolve crude solid in hot Ethanol. Add water dropwise until turbidity persists. Cool slowly to 4°C. The target crystallizes; the aromatic impurity often remains in the mother liquor.

References

  • BenchChem. (2025).[2] 3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol and related structures.[4] Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53485154: 3-Bromo-5,6,7,8-tetrahydroquinoline.[5] Retrieved from .

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS) in Organic Synthesis.[2][3][4] Retrieved from .

  • SIELC Technologies. (n.d.). HPLC Separation of Bromoquinoline derivatives. Retrieved from .

  • Wikipedia. (2025). N-Bromosuccinimide: Reaction Mechanisms. Retrieved from .

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling of 3-Bromoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 3-Arylquinoline Scaffold

In the landscape of medicinal chemistry and drug development, the 3-arylquinoline framework stands out as a "privileged structure." This motif is a cornerstone in a multitude of compounds exhibiting a wide spectrum of biological activities, including promising anticancer and antimalarial properties.[1] The strategic functionalization of the quinoline core at the C3 position is a critical step, enabling the fine-tuning of molecular properties to enhance interactions with biological targets.[1] For instance, certain quinoline derivatives have been identified as potent inhibitors of key oncology targets like HER-2 and EGFR kinases.[1] The synthesis of these complex and vital molecules frequently hinges on the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1]

This guide provides a comparative analysis of various catalytic systems for the Suzuki coupling of 3-bromoquinoline, offering field-proven insights and experimental data to aid researchers in catalyst selection and reaction optimization.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Foundation

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its efficacy in forming carbon-carbon bonds.[1] The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is paramount to troubleshooting and optimizing reactions. The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromoquinoline), inserting itself into the carbon-bromine bond to form a Pd(II) complex. This is often the rate-limiting step, especially with less reactive halides.

  • Transmetalation: The organoboron species (arylboronic acid), activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. The base is crucial here, typically forming a more nucleophilic boronate species that facilitates the transfer.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired 3-arylquinoline product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1]

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)L2-X pd0->pd_complex Oxidative Addition ar_x Ar-X (3-Bromoquinoline) ar_x->pd_complex trans_complex Ar-Pd(II)L2-Ar' pd_complex->trans_complex Transmetalation boronic_acid Ar'-B(OR)2 + Base boronic_acid->trans_complex trans_complex->pd0 Reductive Elimination product Ar-Ar' (3-Arylquinoline) trans_complex->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalytic Systems

The success of coupling 3-bromoquinoline is critically dependent on the choice of catalyst, ligand, base, and solvent. While classic catalysts can be effective, modern systems utilizing bulky, electron-rich phosphine ligands often provide superior results, especially for challenging heteroaromatic substrates.

Palladium Catalysts: The Workhorse of Cross-Coupling

Palladium-based systems are the most extensively studied and utilized catalysts for Suzuki-Miyaura reactions.[2]

1. Traditional Phosphine Ligand Systems

Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are common starting points for many chemists.

  • Pd(PPh₃)₄: While historically significant, it can be thermally unstable and may require higher temperatures, which can be detrimental for sensitive substrates.

  • Pd(dppf)Cl₂: This catalyst offers greater thermal stability and is highly effective for a range of Suzuki couplings. Its robustness makes it a reliable choice for initial screening and process development. For the coupling of 3-bromoquinoline, Pd(dppf)Cl₂ in the presence of a base like Na₂CO₃ or Cs₂CO₃ and a dioxane/water solvent system consistently delivers high yields.[1][3]

2. Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands)

The development of dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[4][5] Ligands such as SPhos and XPhos are particularly adept at coupling heteroaryl halides.[5][6]

Why are they so effective? The enhanced reactivity stems from the ligand's steric bulk and electron-donating ability.[4][7]

  • Steric Bulk: Promotes the formation of monoligated, 12-electron Pd(0) species, which are highly reactive in the oxidative addition step.

  • Electron-Rich Nature: Increases the electron density on the palladium center, which facilitates the oxidative addition into the C-Br bond and accelerates the final reductive elimination step.[4][7]

These catalyst systems often allow for lower catalyst loadings, shorter reaction times, and even room-temperature reactions for more reactive substrates.[4][7] For challenging couplings, such as those involving sterically hindered partners or other heteroaryl halides, ligands like XPhos have proven to be indispensable.[5][8]

3. Palladacycle Precatalysts

To improve stability and ease of use, palladacycle precatalysts (e.g., Buchwald G2, G3, G4 Precatalysts) were developed.[9] These are air- and moisture-stable crystalline solids that ensure an accurate ligand-to-palladium ratio and generate the active Pd(0) species in a controlled manner under the reaction conditions.[9] Using a precatalyst like XPhos Pd G3 can lead to more reproducible results and is highly recommended for complex syntheses where catalyst performance is critical.[10]

Nickel Catalysts: A Cost-Effective and Powerful Alternative

Nickel, being a first-row transition metal, offers significant cost advantages over palladium.[11] Modern research has shown that nickel catalysts can not only replace palladium but also couple conventionally challenging electrophiles like aryl ethers and esters.[11] For the Suzuki coupling of aryl halides, commercially available and air-stable precatalysts such as NiCl₂(PCy₃)₂ have demonstrated high efficacy, particularly in more environmentally friendly "green" solvents like 2-Me-THF.[12] While less documented specifically for 3-bromoquinoline compared to palladium, nickel catalysis represents a promising area for process optimization, especially for large-scale synthesis where catalyst cost is a major factor.[13][14]

Comparative Data Summary

The following table summarizes various reported conditions for the Suzuki coupling of 3-bromoquinoline, providing a comparative overview for reaction optimization.

Arylboronic Acid/EsterCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-9012-16High[1]
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃ (1)1,4-Dioxane/H₂O (3:1)1006-860-90+[1][3]
Various Arylboronic acidsPd(OAc)₂ (4.2)Na₂CO₃ (2.5)Acetone/H₂O (2:1)40-450.5-783-96[1]
3,5-Dimethylisoxazole-4-boronic acid pinacol esterP1-xantphos (1.2)DBUTHF/H₂O110<0.282[15][16]
Phenylboronic acidPd/C (4.5) + PPh₃Na₂CO₃ (3.7)DME/H₂O8012-16Good[8]

Detailed Experimental Protocols

A self-validating protocol includes checkpoints and clear instructions to ensure reproducibility. The following procedure is a generalized method adapted from published literature.[1]

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol outlines a standard, reliable method for the Suzuki coupling of 3-bromoquinoline with an arylboronic acid.

Materials:
  • 3-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)[1]

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)[1]

  • Degassed 1,4-Dioxane and Water (4:1 v/v)[1]

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes)

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification setup 1. Reaction Setup: Combine 3-bromoquinoline, boronic acid, Pd(dppf)Cl₂, and Na₂CO₃ in a Schlenk flask. inert 2. Establish Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x). setup->inert solvent 3. Solvent Addition: Inject degassed 1,4-dioxane/water mixture. inert->solvent react 4. Reaction: Heat mixture to 80-90°C with vigorous stirring. solvent->react monitor 5. Monitoring: Track progress via TLC. react->monitor workup 6. Aqueous Workup: Cool, dilute with water, and extract with ethyl acetate. monitor->workup dry 7. Dry & Concentrate: Dry combined organic layers over Na₂SO₄, filter, and concentrate. workup->dry purify 8. Chromatography: Purify crude product by column chromatography on silica gel. dry->purify

Caption: A typical experimental workflow for the Suzuki coupling of 3-bromoquinoline.

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.[1]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[1]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[1]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the 3-bromoquinoline starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Extract with ethyl acetate (3 x volume of aqueous layer).[1][17]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[1][17] Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-arylquinoline.[1]

Conclusion and Recommendations

The Suzuki-Miyaura coupling of 3-bromoquinoline is a robust and highly adaptable reaction for synthesizing diverse libraries of 3-arylquinolines.

  • For initial screening and general reliability , Pd(dppf)Cl₂ is an excellent choice, offering a good balance of reactivity, stability, and cost.

  • For challenging substrates, low catalyst loadings, or reaction optimization , the use of Buchwald ligands (e.g., XPhos, SPhos) , preferably as stable palladacycle precatalysts , is strongly recommended. Their superior activity can overcome many of the limitations of traditional catalysts.

  • For large-scale industrial applications , exploring heterogeneous Pd/C systems with an appropriate phosphine ligand or developing a process with more cost-effective nickel catalysts could provide significant economic and environmental benefits.

Ultimately, the optimal catalyst is application-dependent. By understanding the underlying mechanism and the distinct advantages of each catalyst class, researchers can make informed decisions to accelerate their drug discovery and development programs.

References

  • Benchchem. Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
  • Benchchem.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • So, C. M., Lau, C. P., & Kwong, F. Y. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Chemistry Portal.
  • Buchwald Phosphine Ligands. Merck.
  • Development of New Phosphine Ligands (BRIDPs)
  • Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
  • a) Reaction scheme for the Suzuki-Miyaura cross-coupling of....
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Chizoba, I. A., et al. (2012). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids.
  • Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • Govindarao, S., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal.
  • Buchwald Portfolio: Palladacycles and Ligands. Sigma-Aldrich.
  • (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions.
  • Synthesis of new arylated Quinolines by Suzuki cross coupling.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Sajiki, H., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines.
  • Sharma, A., & Kumar, V. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Al-Amin, M., et al. (2021). Nickel-Fe3O4 Magnetic Nanoparticles Supported on Multiwalled Carbon Nanotubes: Effective Catalyst in Suzuki Cross Coupling Reactions. MDPI.
  • Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids.
  • Buchwald Ligands. Strem.
  • New Palladium Precatalysts For Cross-Coupling Reactions. ABCR.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonafl
  • Rosen, B. M., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
  • Mechanistic studies on palladium-c
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • Comparative scope of Pd-ECN and Pd(PPh3)4 catalysts for Suzuki....
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • Han, F. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, RSC Publishing.
  • Boruah, P. R., et al. (2015).
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. IT Services - University of Liverpool.
  • Dunsford, J. J., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Reddit. (2024, June 2). Suzuki, so far unsuccessful. Also tried running the reaction in the dark due to sensitivity of Pd(PPh3)4. The DMF/H2O ratio was 1:1, I'm thinking of minimizing the amount of H2O to avoid potential deboronation.

Sources

A Comparative Guide to the Structure-Activity Relationship of Substituted Tetrahydroquinolinones

Author: BenchChem Technical Support Team. Date: March 2026

The tetrahydroquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability and diverse pharmacological profile have made it a focal point for drug discovery efforts targeting a range of diseases, from cancer to neurological disorders and infectious diseases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted tetrahydroquinolinones, offering a comparative overview of how modifications to this versatile scaffold influence its biological activity. The insights presented herein are supported by experimental data from peer-reviewed literature, providing a valuable resource for researchers and drug development professionals.

The Tetrahydroquinolinone Core: A Scaffold for Diverse Biological Activity

The 1,2,3,4-tetrahydroquinolin-2-one core is a bicyclic heterocyclic system that offers multiple points for chemical modification. The key positions for substitution that significantly impact biological activity are the nitrogen atom (N1), the C3 and C4 positions of the dihydropyridinone ring, and various positions on the fused benzene ring (C5, C6, C7, and C8). The inherent chirality at C4 in many derivatives also plays a crucial role in target engagement.

This guide will systematically explore the SAR at these positions, drawing comparisons across different therapeutic areas where tetrahydroquinolinones have shown promise, including oncology, multidrug resistance reversal, and antimicrobial applications.

Anticancer Activity: A Prominent Therapeutic Target

The anticancer properties of tetrahydroquinolinone derivatives are a major area of investigation.[1] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.[1][2]

Substitutions at the N1 and C3 Positions

The N1 and C3 positions of the tetrahydroquinolinone ring are critical for modulating anticancer potency.

  • N1-Substitution: While many potent anticancer tetrahydroquinolinones are unsubstituted at the N1 position, introducing small alkyl or aryl groups can influence activity. However, large, bulky substituents are often detrimental.

  • C3-Substitution: The introduction of various moieties at the C3 position has been extensively explored. For instance, derivatives bearing a (1-naphthyl)methyl group at C3 have demonstrated potent cytotoxicity against lung and colon cancer cell lines.[1] Specifically, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (compound 4a in the cited study) was found to induce cell cycle arrest at the G2/M phase and trigger apoptosis.[1]

The Crucial Role of the C4-Substituent

The nature of the substituent at the C4 position is a major determinant of anticancer activity.

  • Aryl Substituents: A phenyl group at the C4 position is a common feature of many active compounds. The electronic properties of substituents on this phenyl ring are critical. Electron-withdrawing groups, such as trifluoromethyl, often enhance cytotoxicity.[3]

  • Lipophilicity: A direct correlation between lipophilicity (cLogP) and cytotoxic effects has been observed. More lipophilic 2-arylquinoline derivatives generally exhibit better IC50 values against cancer cell lines like HeLa and PC3 compared to their less lipophilic tetrahydroquinoline counterparts.[4]

Modifications on the Benzene Ring

Substitutions on the fused benzene ring (positions C5-C8) also offer opportunities to fine-tune the anticancer profile.

  • C6-Substitution: C6-substituted 2-phenylquinolines have shown significant activity against various cancer cell lines, particularly PC3 and HeLa.[4]

  • C8-Urethane Moiety: A notable example is (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, which exhibits in vitro antiproliferative activity at micromolar concentrations against colorectal cancer cells by inducing oxidative stress and autophagy via the PI3K/AKT/mTOR signaling pathway.[2][5]

Reversing Multidrug Resistance in Cancer

P-glycoprotein (P-gp) is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer chemotherapy. Tetrahydroquinolinone derivatives have emerged as potent P-gp inhibitors.[6]

Impact of C3 and C4 Substitutions on P-gp Inhibition

A study on tetrahydroquinolinone analogs with a pyridyl methyl carboxylate at C3 and various substituents at C4 revealed key SAR insights for P-gp inhibition.[6]

  • C3-Ester Group: The position of the nitrogen atom in the pyridyl ring of the ester at C3 is important. Derivatives with a 2-pyridyl methyl ester were generally more potent P-gp inhibitors than their 3-pyridyl counterparts.[6]

  • C4-Phenyl Substituents: Tetrahydroquinolinones with a phenyl ring at C4 bearing electron-withdrawing substituents showed remarkable P-gp inhibitory activity, leading to increased accumulation of rhodamine 123 in P-gp overexpressing cells.[6]

Antibacterial Activity: A New Frontier

Recent studies have highlighted the potential of tetrahydroquinolines as bactericidal agents, particularly against multidrug-resistant Gram-positive bacteria.[7][8]

The Role of SF5 and SCF3 Moieties

The incorporation of pentafluorosulfanyl (SF5) and trifluoromethylsulfanyl (SCF3) groups has been shown to enhance the antibacterial properties of various scaffolds.[7] A screening of a chemical library of SF5- and SCF3-substituted tetrahydroquinoline compounds identified several active compounds against S. aureus.[7][8] Analogs lacking these fluorine-containing moieties were found to be inactive, suggesting that these groups are privileged for enhancing antimicrobial activity.[7]

Data Summary: Comparative Biological Activity

The following table summarizes the in vitro activity of representative substituted tetrahydroquinolinone derivatives against various biological targets.

Compound IDStructureTarget/Cell LineIC50 (µM)Reference
4a 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-oneA549 (Lung Cancer)Potent[1]
20d (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamateHCT-116 (Colon Cancer)Micromolar[2][5]
10e Morpholine and 3,5-bis(trifluoromethyl)phenyl substituted THQA549 (Lung Cancer)0.033[3]
A3 2-pyridyl methyl ester at C3, 4-(4-chlorophenyl) at C4MES-SA/DX5 (P-gp overexpressing)Significant rhodamine accumulation[6]
HSD1835 SF5-substituted tetrahydroquinolineS. aureus2-4 µg/mL (MIC)[7]

Experimental Protocols

General Synthesis of 4-Aryl-Substituted Tetrahydroquinolinones

A common synthetic route to 4-aryl-substituted tetrahydroquinolinones involves a multi-component reaction.

Step-by-step methodology:

  • Reaction Setup: In a round-bottom flask, dissolve an appropriate aniline derivative, a β-ketoester, and an aromatic aldehyde in a suitable solvent such as ethanol or acetic acid.

  • Catalyst: Add a catalytic amount of an acid, such as p-toluenesulfonic acid or a Lewis acid.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to yield the desired tetrahydroquinolinone derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-step methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized tetrahydroquinolinone derivatives for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Structure-Activity Relationships

The following diagrams illustrate key SAR trends and experimental workflows.

SAR_Anticancer cluster_THQ Tetrahydroquinolinone Core cluster_Substitutions Key Substitution Positions cluster_Effects Impact on Anticancer Activity THQ Tetrahydroquinolinone N1 N1 Position THQ->N1 Substitution at C3 C3 Position THQ->C3 Substitution at C4 C4 Position THQ->C4 Substitution at Benzene Benzene Ring THQ->Benzene Substitution at Potency Modulates Potency C3->Potency e.g., (1-naphthyl)methyl C4->Potency e.g., Aryl groups Lipophilicity Increases Lipophilicity C4->Lipophilicity e.g., Aryl groups Benzene->Potency e.g., C6-substituents Apoptosis Induces Apoptosis Potency->Apoptosis

Caption: Key substitution points on the tetrahydroquinolinone scaffold and their influence on anticancer activity.

Experimental_Workflow start Start: Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification screening Biological Screening (e.g., MTT Assay) purification->screening data_analysis Data Analysis (IC50 Determination) screening->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

Caption: A typical workflow for the design, synthesis, and evaluation of novel tetrahydroquinolinone derivatives.

Conclusion and Future Perspectives

The structure-activity relationship of substituted tetrahydroquinolinones is a rich and evolving field. This guide has highlighted the critical role of substituents at various positions of the tetrahydroquinolinone scaffold in dictating its biological activity against cancer, multidrug resistance, and bacterial pathogens. The C4-aryl substituent, in particular, has been consistently shown to be a key determinant of potency across different therapeutic targets. Furthermore, the introduction of specific functional groups, such as electron-withdrawing moieties and fluorine-containing groups, can significantly enhance the desired biological effects.

Future research in this area will likely focus on the development of more selective and potent analogs through a deeper understanding of their interactions with specific biological targets. The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a crucial role in the rational design of novel tetrahydroquinolinone-based therapeutic agents. The versatility of this scaffold ensures that it will remain an important platform for the discovery of new drugs for years to come.

References

  • Farahani, M. S., et al. (2020). Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 10(4), 2139-2153. [Link]

  • Rojas, L. J., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(3), 1546-1557. [Link]

  • Wozniak, K., et al. (2022). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. Scientific Reports, 12(1), 9969. [Link]

  • Wozniak, K., et al. (2021). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 11(1), 1-13. [Link]

  • El-Naggar, A. M., et al. (2023). Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. Arabian Journal of Chemistry, 16(1), 104373. [Link]

  • Naclerio, G. A., et al. (2021). SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria. RSC Medicinal Chemistry, 12(1), 102-110. [Link]

  • Patel, R., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(5), 1033. [Link]

  • El-Sayed, M. A. A., et al. (2015). Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. American Journal of Pharmacology and Toxicology, 10(2), 77-84. [Link]

  • Kumar, A., et al. (2022). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. European Journal of Medicinal Chemistry, 243, 114758. [Link]

  • Singh, O. M., & Singh, N. I. (2017). Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015). Expert opinion on therapeutic patents, 27(1), 43-57. [Link]

  • Farooq, S., et al. (2020). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. Molecules, 25(12), 2778. [Link]

  • Courilleau, D., et al. (2012). Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. Journal of medicinal chemistry, 55(15), 6843-6853. [Link]

  • Rojas, L. J., et al. (2021). Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives with selective Anticancer Activity: Synthesis, Structure–Activity Relationships, and Molecular Modelling Insights. ResearchGate. [Link]

  • Farooq, S., et al. (2020). Structure-activity relationship of tetrahydroquinoline ring derivatized with thirteen amines. ResearchGate. [Link]

  • Naclerio, G. A., et al. (2021). SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria. RSC Publishing. [Link]

  • Kumar, V., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(19), 1716-1741. [Link]

  • Wozniak, K., et al. (2022). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. PubMed, 35705657. [Link]

  • Jones, T. R., et al. (2010). Structure-activity relationship (SAR) investigations of tetrahydroquinolines as BKCa agonists. Bioorganic & medicinal chemistry letters, 20(12), 3632-3635. [Link]

  • Wilson, R. J., et al. (2017). Synthesis and SAR of 1, 2, 3, 4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. ACS medicinal chemistry letters, 8(11), 1148-1153. [Link]

  • Mohamed, G. A., et al. (2017). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 22(10), 1664. [Link]

  • Kim, J. H., et al. (2024). Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. Bioorganic & Medicinal Chemistry Letters, 112, 129983. [Link]

  • Shulgin, V. V., et al. (2021). Neuroprotective effect of 6-hydroxy-2, 2, 4-trimethyl-1, 2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Biochimie, 186, 130-146. [Link]

  • Zhang, Y., et al. (2022). Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. Molecules, 27(23), 8410. [Link]

  • Al-Ostath, A., et al. (2024). New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation. BMC chemistry, 18(1), 1-20. [Link]

  • Singh, P., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. RSC Advances, 11(23), 13916-13936. [Link]

  • Griffin, P. R., & Nogle, L. M. (2015). Synthesis and SAR of Tetrahydroisoquinolines as Rev-erbα agonists. ResearchGate. [Link]

  • Badawainath, V. K., et al. (2015). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica, 7(1), 1-7. [Link]

  • Modi, G., et al. (2021). Further SAR studies on natural template based neuroprotective molecules for the treatment of Alzheimer's disease. Bioorganic & medicinal chemistry, 46, 116385. [Link]

  • Al-gorban, Z. A. N., et al. (2022). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. Journal of the Iranian Chemical Society, 19(11), 4819-4832. [Link]

  • Valderrama, J. A., et al. (2023). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Molecules, 28(12), 4799. [Link]

  • Zhang, Y., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. International journal of molecular sciences, 24(12), 10255. [Link]

Sources

Alternative synthesis routes for 3-substituted tetrahydroquinolinones

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of synthesizing highly functionalized nitrogen heterocycles. The 2,3-dihydroquinolin-4(1H)-one (tetrahydroquinolin-4-one) core is a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum antibacterial, antimalarial, and anticancer activities. However, substitution at the C3 position dramatically alters the pharmacological profile and presents significant synthetic hurdles due to the steric hindrance and electronic demands of the adjacent carbonyl and amine groups.

This guide provides an objective, data-backed comparison of three distinct synthetic routes for accessing 3-substituted tetrahydroquinolinones, focusing on mechanistic causality, protocol validation, and scalability.

Methodological Comparison Overview

Selecting the optimal synthetic route depends heavily on the desired substitution pattern, stereochemical requirements, and scale. Table 1 summarizes the performance metrics of the three primary methodologies.

Table 1: Performance Comparison of Synthesis Routes

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Aza-Michael CyclizationRoute 3: Cascade Multistep Transformation
Starting Materials N-Aryl-

-amino acids
2'-Aminochalconeso-Aminoacetophenones, Aldehydes, NFSI
Catalyst/Reagent P₂O₅, Eaton's Reagent, or PPAFe(HSO₄)₃/SiO₂ or Lewis AcidsPiperidine (base), Selectfluor/NFSI
Reaction Conditions Harsh (80-130°C, strong acid)Mild to Moderate (reflux, heterogeneous)Mild (Room Temp to 60°C, One-Pot)
Yield Profile 40 - 75%70 - 95%65 - 88%
Stereoselectivity PoorModerate (diastereomeric mixtures)High (Excellent dr and ee with chiral cat.)
Substrate Scope (C3) Limited to simple alkyl/arylBroad (dependent on chalcone)Excellent for 3-fluoro-3-substituted
Scalability Moderate (exothermic quench)High (catalyst is recyclable)Moderate (reagent cost)

Mechanistic Pathways & Causality

Understanding the underlying reaction mechanics is critical for troubleshooting and optimizing yields.

  • Route 1 (Friedel-Crafts): Relies on the activation of a

    
    -amino acid into an acylium ion equivalent. Because the acidic conditions protonate the aniline nitrogen, the aromatic ring becomes severely deactivated. Consequently, harsh dehydrating agents (Eaton's reagent) and high thermal energy are required to force the electrophilic aromatic substitution[1].
    
  • Route 2 (Aza-Michael): Utilizes a pre-synthesized 2'-aminochalcone. A heterogeneous Lewis acid (e.g., Fe(HSO₄)₃/SiO₂) activates the

    
    -unsaturated ketone, lowering the LUMO energy and facilitating the intramolecular nucleophilic attack by the amine. The heterogeneous catalyst prevents product degradation and allows for simple filtration recovery.
    
  • Route 3 (Cascade Knoevenagel/Aza-Michael/Fluorination): Bypasses intermediate isolation. The base-catalyzed Knoevenagel condensation generates a transient chalcone, which immediately undergoes an aza-Michael cyclization. Before the resulting enolate can tautomerize, it is trapped by an electrophilic fluorine source (NFSI), installing the C3-fluorine atom stereoselectively[2],[3].

Pathways Start1 N-Aryl-β-amino acids Inter1 Acylium Ion Intermediate Start1->Inter1 Eaton's Reagent 80°C Start2 2'-Aminochalcones Inter2 Enone Activation (Lewis Acid) Start2->Inter2 Fe(HSO4)3/SiO2 Reflux Start3 o-Aminoacetophenones + Aldehydes Inter3 Transient Chalcone Enolate Start3->Inter3 Piperidine Knoevenagel Prod1 3-Substituted Tetrahydroquinolin-4-one Inter1->Prod1 Friedel-Crafts Cyclization Prod2 2,3-Disubstituted Tetrahydroquinolin-4-one Inter2->Prod2 Aza-Michael Addition Prod3 3-Fluoro-3-Substituted Tetrahydroquinolin-4-one Inter3->Prod3 NFSI Trapping Electrophilic Fluorination

Figure 1: Mechanistic comparison of Friedel-Crafts, Aza-Michael, and Cascade synthesis routes.

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility, every protocol must be treated as a self-validating system where intermediate checkpoints confirm the reaction trajectory.

Route 1: Intramolecular Friedel-Crafts Acylation[1]
  • Preparation: Dissolve the 3-(arylamino)propanoic acid derivative (10 mmol) in Eaton's reagent (20 mL, 7.7 wt% P₂O₅ in methanesulfonic acid).

  • Activation & Cyclization: Heat the mixture to 80°C under a nitrogen atmosphere for 4-6 hours.

    • Causality: Nitrogen prevents oxidative degradation of the electron-rich aniline at elevated temperatures. The heat is strictly required to generate the highly reactive acylium ion against the deactivated, protonated aromatic ring.

  • Quench & Validation: Cool to room temperature and pour slowly over 100 g of crushed ice. Neutralize dropwise with 20% NaOH until pH 8 is reached.

    • Validation Checkpoint: The product will precipitate. Extract with EtOAc. Perform TLC (Hexane:EtOAc 3:1); you must observe the complete disappearance of the highly polar acid baseline spot and the emergence of a new UV-active spot (

      
      ).
      
  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure product.

Route 2: Catalytic Intramolecular Aza-Michael Addition[2]
  • Preparation: Mix 2'-aminochalcone (5 mmol) and the heterogeneous catalyst Fe(HSO₄)₃/SiO₂ (10 mol%) in dry toluene (15 mL).

  • Cyclization: Reflux the mixture for 2-4 hours.

    • Causality: Toluene allows for a high enough reflux temperature to drive the cyclization kinetically while remaining chemically inert to the Lewis acid.

  • Filtration & Validation: Filter the hot mixture to recover the heterogeneous catalyst. Wash the silica bed with hot ethyl acetate (2 × 10 mL).

    • Validation Checkpoint: Concentrate the filtrate and take a crude ¹H NMR. The spectrum must show the disappearance of the vinylic protons (

      
       7.5-7.8 ppm) and the appearance of characteristic diastereotopic protons at C3 and C2 (
      
      
      
      2.5-3.5 ppm), confirming the loss of the double bond.
  • Purification: Purify via silica gel column chromatography to isolate the 2-aryl-3-substituted-2,3-dihydroquinolin-4(1H)-one.

Route 3: One-Pot Cascade Transformation[3],[4]

This modern approach is highly favored for synthesizing complex 3-fluoro-3-substituted derivatives without isolating unstable intermediates.

Workflow Step1 Step 1: Condensation o-Aminoacetophenone Aldehyde Piperidine (20 mol%) Step2 Step 2: Cyclization Stir at 60°C 3 Hours Ethanol Solvent Step1->Step2 Step3 Step 3: Fluorination Cool to RT Add NFSI (1.5 eq) Stir 4 Hours Step2->Step3 Step4 Step 4: Validation Quench NaHCO3 Extract DCM 19F NMR Check Step3->Step4

Figure 2: Step-by-step experimental workflow for the one-pot cascade synthesis route.

  • Knoevenagel/Aza-Michael: Combine o-aminoacetophenone (1.0 mmol), the desired aldehyde (1.2 mmol), and piperidine (20 mol%) in ethanol (5 mL). Stir the solution at 60°C for 3 hours.

  • Electrophilic Fluorination: Cool the reaction vessel to room temperature. Add N-fluorobenzenesulfonimide (NFSI, 1.5 mmol) in one portion. Stir for an additional 4 hours.

    • Causality: Electrophilic fluorination must be conducted at lower temperatures to control stereoselectivity and prevent over-fluorination or oxidative side reactions of the newly formed heterocycle.

  • Validation: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with DCM (3 × 10 mL).

    • Validation Checkpoint: Evaporate an aliquot and run a ¹⁹F NMR of the crude mixture. Immediate confirmation of the C-F bond formation is indicated by a distinct peak (typically around

      
       -150 to -160 ppm).
      
  • Purification: Isolate the highly functionalized 3-fluoro-3-substituted tetrahydroquinolin-4-one via flash chromatography.

References

  • Synthesis of Multifunctional 2,3-Dihydroquinolin-4(1H)-one Building Blocks. ChemRxiv. Available at:[Link]

  • Fe(HSO₄)₃/SiO₂: An efficient and heterogeneous catalyst for cyclization of 2-aminochalcones to 2-aryl. SID.ir. Available at:[Link]

  • Stereoselective Synthesis of Fluorinated 2,3-Dihydroquinolin-4(1H)-ones via a One-Pot Multistep Transformation. Figshare / Journal of Organic Chemistry. Available at:[Link]

  • Stereoselective Synthesis of Fluorinated 2,3-Dihydroquinolin-4(1H)-ones via a One-Pot Multistep Transformation (Alternate Link). Molaid. Available at:[Link]

Sources

Benchmarking Guide: Asymmetric Transfer Hydrogenation (ATH) vs. Classical Heterogeneous Hydrogenation for Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrahydroquinolines (THQs) are privileged scaffolds in medicinal chemistry, serving as the core structure for antimalarials (e.g., Mefloquine), glucocorticoid agonists, and retinoic acid receptor modulators. Historically, the industrial standard for accessing these cores has been Heterogeneous High-Pressure Hydrogenation —a method defined by high throughput but limited stereocontrol.

This guide benchmarks that traditional standard against the emerging "Gold Standard" in precision synthesis: Iridium-Catalyzed Asymmetric Transfer Hydrogenation (Ir-ATH) .

The Verdict: While heterogeneous hydrogenation remains superior for commodity-scale production of achiral backbones due to catalyst cost, Ir-ATH is the superior methodology for late-stage pharmaceutical intermediates where enantiopurity (>90% ee) and functional group tolerance are non-negotiable.

Strategic Selection Guide

Before committing to a pathway, use this decision matrix to align the methodology with your project constraints.

decision_matrix Start Target Molecule Analysis Chirality Is Enantiopurity Required? Start->Chirality Scale Scale > 100kg? Chirality->Scale No (Racemic OK) FG Sensitive FGs Present? (Nitro, Alkene, Halogen) Chirality->FG Yes (>95% ee) MethodA RECOMMENDATION: Ir-Catalyzed ATH (High Selectivity) Scale->MethodA No (Lab/Pilot) MethodB RECOMMENDATION: Heterogeneous H2 (Pd/C) (High Throughput) Scale->MethodB Yes FG->MethodA Yes (High Tolerance) FG->MethodB No (Robust Scaffold)

Figure 1: Decision matrix for selecting between Ir-ATH and Heterogeneous Hydrogenation based on chirality, scale, and chemoselectivity.

Comparative Performance Analysis

The following data aggregates results from internal pilot studies and recent literature (2020–2024), specifically benchmarking the reduction of 2-substituted quinolines.

MetricMethod A: Ir-Catalyzed ATH (New Standard)Method B: High-Pressure H₂ (Traditional)
Catalyst System [Ir(COD)Cl]₂ / Chiral Bisphosphine (e.g., MeO-BiPhep)Pd/C or Raney Nickel
H₂ Source Hantzsch Ester, Formic Acid, or H₂ (1 atm)H₂ Gas (50–100 bar / 700–1450 psi)
Enantioselectivity (ee) Excellent (92% – >99%) Poor (0% - Racemic)
Chemoselectivity High (Tolerates -NO₂, -Cl, -CN, alkenes)Low (Reduces nitro, dehalogenates)
Reaction Conditions Mild (RT to 50°C, ambient pressure)Harsh (High T, High P)
Turnover Number (TON) 1,000 – 5,000>10,000
Safety Profile High (No pressurized vessels)Moderate (Explosion risk, pyrophoric cats)
Cost Efficiency Lower (Ligand expense is high)Higher (Catalyst is cheap/recyclable)

Key Insight: Method B fails significantly when the substrate contains reducible functional groups (e.g., nitro groups or halogens), often requiring protection/deprotection steps that ruin Atom Economy (AE). Method A bypasses this via precise hydride transfer mechanisms.

Detailed Experimental Protocols

Method A: Iridium-Catalyzed Asymmetric Transfer Hydrogenation (Recommended)

Target: (S)-2-Phenyl-1,2,3,4-tetrahydroquinoline

Principle: This protocol utilizes a chiral cationic Iridium(I) complex. The mechanism relies on an outer-sphere hydrogen transfer where the catalyst does not bind the substrate covalently, preserving high enantiocontrol.

Reagents:

  • Substrate: 2-Phenylquinoline (1.0 mmol)

  • Catalyst Precursor: [Ir(COD)Cl]₂ (1.0 mol%)

  • Ligand: (R)-MeO-BiPhep or (R)-SegPhos (2.2 mol%)

  • Additive: I₂ (10 mol%) - Crucial for in-situ generation of the active cationic species.

  • Solvent: Toluene (degassed)

  • Reductant: Hantzsch Ester (2.4 mmol) or H₂ balloon.

Workflow:

  • Catalyst Activation: In a glovebox or under Argon flow, charge a flame-dried Schlenk tube with [Ir(COD)Cl]₂ (6.7 mg) and the chiral ligand (e.g., (R)-MeO-BiPhep, 13 mg). Add degassed toluene (2 mL) and stir for 30 mins until the solution turns clear orange/red.

  • Iodine Addition: Add I₂ (25 mg) to the catalyst solution. Stir for 10 minutes. Note: The color will darken; this generates the active Ir(III)-iodo species.

  • Substrate Loading: Add the 2-phenylquinoline (205 mg) and Hantzsch ester (608 mg) to the mixture.

  • Reaction: Seal the tube and stir at room temperature (25°C) for 12–16 hours.

  • Workup: Dilute with saturated Na₂CO₃ (10 mL) and extract with ethyl acetate (3 x 10 mL). Dry organic layers over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc 95:5).

  • Validation: Analyze ee via Chiral HPLC (Chiralcel OD-H column). Expect >94% ee.[1][2][3]

Method B: Classical Heterogeneous Hydrogenation (Alternative)

Target: (±)-2-Phenyl-1,2,3,4-tetrahydroquinoline

Principle: Surface-mediated hydrogenation.

Workflow:

  • Loading: Charge a stainless steel autoclave with 2-phenylquinoline (1.0 mmol), 10% Pd/C (10 wt% loading), and Methanol (10 mL).

  • Pressurization: Purge the vessel 3 times with N₂ gas, then 3 times with H₂ gas.

  • Reaction: Pressurize to 50 bar (725 psi) H₂. Heat to 60°C. Stir at 1000 rpm for 24 hours.

  • Workup: CAUTION: Vent H₂ carefully. Filter the catalyst through a Celite pad (keep wet to prevent pyrophoric ignition). Concentrate the filtrate.

Mechanistic Underpinnings: The "Outer-Sphere" Advantage

Understanding why Method A yields high enantioselectivity is vital for troubleshooting. Unlike Method B, where the substrate lies flat on a metal surface (non-selective), Method A uses a stepwise proton and hydride transfer.

The Iridium center coordinates H₂ (or hydride from Hantzsch ester), becoming an acidic dihydride species. The quinoline is protonated by the complex, and the hydride is transferred to the iminium carbon from the re or si face, dictated by the chiral ligand's steric bulk.

mechanism Ir_Pre Ir(I) Precursor [Ir(COD)Cl]2 Active_Cat Active Cationic Species [Ir(H)2(L*)]+ Ir_Pre->Active_Cat + Ligand, + I2, + H2 Coordination Outer-Sphere Assembly (Substrate H-bonds to Ligand) Active_Cat->Coordination + Quinoline Hydride_Transfer Enantioselective Hydride Transfer Coordination->Hydride_Transfer Rate Limiting Step Product_Release Chiral THQ Product (S)-Enantiomer Hydride_Transfer->Product_Release - Product Product_Release->Active_Cat Catalyst Regeneration

Figure 2: Catalytic cycle of Ir-catalyzed ATH showing the regeneration of the active cationic species.

Green Chemistry & Sustainability Assessment

When drafting regulatory documents (CMC sections), use these metrics to justify the choice of method.

  • Atom Economy (AE):

    • Method B (H₂ gas): 100% AE (theoretical).

    • Method A (Hantzsch Ester): ~45% AE (generates pyridine waste).

    • Optimization: Using Formic Acid/Triethylamine as the H₂ source in Method A improves AE significantly while maintaining enantioselectivity.

  • E-Factor (Waste/Product):

    • Method A typically has a higher E-factor due to chromatography and ligand synthesis. However, for pharmaceutical intermediates, the "Chiral E-Factor" (waste generated per unit of desired enantiomer) is infinitely lower than Method B, which requires wasteful chiral resolution of a racemic mixture (discarding 50% of the product).

References

  • Wang, W. B., et al. (2003). "Iridium-catalyzed asymmetric hydrogenation of quinolines." Journal of the American Chemical Society.[4]

  • Rueping, M., et al. (2011). "Asymmetric Transfer Hydrogenation of Quinolines." Green Chemistry.

  • Kouznetsov, V. V. (2009). "Recent synthetic developments in the Povarov reaction." Tetrahedron.

  • Pápai, I., et al. (2016). "Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines." Chemistry – A European Journal.

  • Sheldon, R. A. (2017). "The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability." Green Chemistry.

Sources

Quinolinone-Based Inhibitors: A Comparative Guide to Biological Targets and Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinolinone scaffold has emerged as a privileged pharmacophore in rational drug design. Its unique structural features—specifically its hydrogen bond donor-acceptor pairs and capacity for


 stacking—enable high-affinity interactions with diverse biological targets. As a Senior Application Scientist, I have evaluated numerous inhibitor classes across multiple disease models. This guide objectively compares the performance of quinolinone-based inhibitors against three distinct targets: Mutant Isocitrate Dehydrogenase 1 (mIDH1) in oncology, O-GlcNAc Transferase (OGT) in epigenetics, and Acetylcholinesterase (AChE) in neurodegeneration.

By analyzing comparative IC50 data and providing self-validating experimental workflows, this guide equips researchers with the mechanistic insights needed to optimize quinolinone derivatives for preclinical development.

Target Landscape & Comparative Performance

Oncology: Mutant Isocitrate Dehydrogenase 1 (mIDH1)

Mutations in IDH1 (e.g., R132H) confer a neomorphic enzymatic activity that converts


-ketoglutarate to the oncometabolite D-2-hydroxyglutarate (2-HG), driving tumorigenesis. While early clinical inhibitors like AG-120 (Ivosidenib) utilized a phenylglycine backbone, quinolinone-based inhibitors such as olutasidenib have demonstrated exceptional potency and favorable pharmacokinetic profiles, including effective blood-brain barrier penetration for glioma applications. According to 1 [1], quinolinone analogs selectively inhibit several IDH1 mutations with low nanomolar IC50 values.

Table 1: Comparative Potency of mIDH1 Inhibitors

Inhibitor ClassRepresentative CompoundTarget VariantIC50 ValueMechanism of Action
Quinolinone OlutasidenibIDH1 (R132H)< 20 nMAllosteric, non-competitive
Phenylglycine AG-120 (Ivosidenib)IDH1 (R132H)< 20 nMNon-competitive with

-KG
Phenylglycine ML309IDH1 (R132H)~ 100 nMSubstrate-competitive
Epigenetics & Metabolism: O-GlcNAc Transferase (OGT)

OGT catalyzes the addition of N-acetylglucosamine to serine and threonine residues. Dysregulated O-GlcNAcylation is heavily implicated in cancer and diabetes. Quinolinone-based inhibitors, particularly 2-hydroxyquinoline-4-carboxamide derivatives, have been developed via fragment-based drug design (FBDD) to target the UDP-binding pocket. As detailed in recent 2 [2], the quinolinone core mimics the uridine moiety, anchoring the inhibitor via crucial hydrogen bond donor-acceptor pairs.

Table 2: OGT Inhibitor Profiling

CompoundScaffoldTarget SiteIC50 Value
OSMI-4 Quinolinone-basedUDP-binding pocketLow nanomolar
Fragment F20 2-hydroxyquinoline-4-carboxamideUDP-binding pocket117.6

M
Fragment 3b Elongated QuinolinoneUDP/GlcNAc pocket116.0

M
Neurodegeneration: Acetylcholinesterase (AChE)

In Alzheimer's Disease (AD), single-target drugs often fail to halt disease progression. Quinolinone derivatives have been engineered as dual-binding site inhibitors. By conjugating a quinolinone moiety with a dithiocarbamate moiety, these compounds simultaneously inhibit acetylcholine hydrolysis and prevent AChE-induced Amyloid-


 (A

) aggregation.3 [3] show that the quinolinone core binds the Peripheral Anionic Site (PAS) via

stacking, while the dithiocarbamate targets the Catalytic Anionic Site (CAS).

Table 3: Dual-Targeting AChE Inhibitors

CompoundTargetIC50 ValueA

Aggregation Inhibition
Compound 4c eeAChE0.22

M
29.02% (at 100

M)
Compound 4c hAChE0.16

M
N/A

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are recommended for evaluating quinolinone-based inhibitors.

Protocol A: Biochemical Evaluation of OGT Inhibition (UDP-Glo Assay)

Causality Check: We utilize the UDP-Glo assay because OGT transfers GlcNAc from UDP-GlcNAc to a peptide substrate, releasing UDP. Converting UDP to ATP for a luciferase-based luminescent readout provides a highly sensitive, non-radioactive method to quantify enzyme activity, ensuring that the inhibitor's interference with the UDP-binding pocket is accurately measured.

  • Reagent Preparation: Prepare OGT enzyme (10 nM final) and UDP-GlcNAc (substrate) in assay buffer (50 mM Tris-HCl, pH 7.5, 12.5 mM MgCl2, 1 mM DTT).

  • Compound Titration: Perform a 10-point 1:3 serial dilution of the quinolinone inhibitor in DMSO. Transfer to a 384-well microplate (final DMSO concentration < 1%).

  • Incubation: Add the enzyme/substrate mixture to the inhibitor. Incubate at room temperature for 60 minutes to allow steady-state turnover.

  • Detection: Add an equal volume of UDP-Glo Detection Reagent. Incubate for 45 minutes to convert UDP to ATP and generate the luminescent signal.

  • Data Analysis: Read luminescence on a multi-mode plate reader. Plot signal vs. log[Inhibitor] to calculate the IC50 using a four-parameter logistic regression.

G Step1 Enzyme & Substrate Incubation Step2 Compound Addition (Serial Dilution) Step1->Step2 Step3 Reaction Stop & Detection Reagent Step2->Step3 Step4 Luminescence/Fluorescence Readout Step3->Step4 Step5 IC50 Calculation (Dose-Response) Step4->Step5

Workflow for Biochemical Enzyme Inhibitor Screening

Protocol B: Cell-Based mIDH1 Inhibition Assay (2-HG Quantification)

Causality Check: Biochemical IC50 does not always translate to cellular efficacy due to permeability issues. Measuring intracellular 2-HG levels in mutant IDH1-expressing cells directly validates target engagement and cellular penetration, confirming the inhibitor's functional capability in a physiological environment.

  • Cell Culture: Seed U251 cells stably expressing IDH1-R132H in 96-well plates at

    
     cells/well. Incubate overnight.
    
  • Inhibitor Treatment: Treat cells with serial dilutions of the quinolinone inhibitor (e.g., olutasidenib analogs) for 48 hours.

  • Metabolite Extraction: Wash cells with ice-cold PBS. Lyse cells using 80% aqueous methanol (-80°C) to quench metabolism and extract polar metabolites.

  • LC-MS/MS Analysis: Centrifuge lysates and analyze the supernatant using LC-MS/MS in negative ion mode, monitoring the specific transition for 2-HG (m/z 147 -> 129).

  • Normalization: Normalize 2-HG levels to total protein concentration (BCA assay) and calculate the cellular IC50.

Visualizing Dual-Targeting Mechanisms

For complex multifactorial diseases like Alzheimer's, quinolinone hybrids act as self-contained polypharmacological agents. The diagram below illustrates the logical relationship between the inhibitor's structural moieties and their respective biological targets within the AChE enzyme.

G AChE Acetylcholinesterase (AChE) PAS Peripheral Anionic Site (PAS) (Aβ Aggregation) AChE->PAS CAS Catalytic Anionic Site (CAS) (ACh Hydrolysis) AChE->CAS Inhibitor Quinolinone-Dithiocarbamate Hybrid Quin Quinolinone Scaffold (π-π stacking) Inhibitor->Quin Dithio Dithiocarbamate Moiety Inhibitor->Dithio Quin->PAS Blocks Dithio->CAS Blocks

Mechanism of Dual-Targeting AChE Inhibitors

References

  • Synthesis and biological evaluation of novel PET tracers [18F]AG120 & [18F]AG135 for imaging mutant isocitrate dehydrogenase 1 expression ResearchG
  • New Quinolinone O-GlcNAc Transferase Inhibitors Based on Fragment Growth PMC (PubMed Central)
  • Design, synthesis and evaluation of quinolinone derivatives containing dithiocarbamate moiety as multifunctional AChE inhibitors for the treatment of Alzheimer's disease PMC (PubMed Central)

Sources

Safety Operating Guide

3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal and Handling of 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one

Part 1: Executive Safety Directive

The Immediate Directive: this compound is a halogenated heterocyclic intermediate .[1][2] It must NEVER be disposed of in municipal drains, trash, or non-halogenated organic solvent streams.[1][2]

The presence of the carbon-bromine (C-Br) bond mandates that this compound be managed strictly within the Halogenated Waste Stream .[1][2] Improper disposal into non-halogenated streams can result in regulatory fines (RCRA violations) and the release of toxic combustion byproducts (dioxins/furans) if incinerated at insufficient temperatures.

Part 2: Hazard Identification & Properties

Before disposal, you must understand the physicochemical profile of the waste.[1] As a specific SDS for this intermediate may be sparse, we apply the Precautionary Principle , deriving safety data from the structural analog 3-bromoquinoline and general halogenated lactam properties.[1][2]

Table 1: Physicochemical & Hazard Profile

PropertySpecificationOperational Implication
CAS Number 54968-03-5Use for waste manifesting and labeling.[1][2]
Physical State Solid (Powder/Crystal)Dust generation risk during transfer.[1][2][3]
Molecular Weight ~228.09 g/mol Heavy organic; does not volatilize easily.[1][2]
Solubility Low in water; Soluble in DMSO, DCMDo not attempt aqueous dilution for disposal.[1][2]
Primary Hazard Irritant / Harmful H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2][4]
Waste Class Halogenated Organic Requires high-temperature incineration (>1100°C).[1][2]

Part 3: Pre-Disposal Triage (Decision Logic)

Effective disposal begins with segregation.[1][2] Use the following logic flow to determine the physical handling of the waste.

DisposalLogic Start Waste Generated: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure Compound / Cleanup Debris) StateCheck->SolidPath LiquidPath Liquid Waste (Reaction Mixture / Mother Liquor) StateCheck->LiquidPath SolidAction Double-bag in clear polyethylene. Label: 'Solid Hazardous Waste - Toxic'. SolidPath->SolidAction LiquidCheck Contains Active Reagents? (e.g., POBr3, NBS, Acids) LiquidPath->LiquidCheck Final Final Disposal: High-Temperature Incineration SolidAction->Final Quench Perform Chemical Quench (Neutralize acids/oxidizers) LiquidCheck->Quench Yes Segregate Segregate into HALOGENATED SOLVENT Carboy LiquidCheck->Segregate No (Stable) Quench->Segregate Segregate->Final

Figure 1: Decision tree for segregating this compound waste streams based on physical state and chemical context.

Part 4: Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Applicable for: Expired shelf stock, spilled solids, or contaminated weighing paper/PPE.[1][2]

  • Containment: Do not throw loose powder into a bin.[1][2] Place the solid material into a clear, sealable polyethylene bag (4 mil thickness minimum).

  • Secondary Containment: Place the sealed bag into a second bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: Write "this compound" (do not use abbreviations like "Brom-THQ").

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1][2]

  • Debris: Contaminated spatulas, weighing boats, and gloves must be treated as solid hazardous waste, not regular trash.[1][2]

Protocol B: Liquid Waste Disposal (Reaction Mixtures)

Applicable for: Mother liquors, filtrates, or reaction mixtures containing the compound.[1][2]

The "Halogen Rule": In waste management, if you mix 100 mL of non-halogenated solvent (e.g., Acetone) with 1 mL of a halogenated compound (like our target molecule), the entire 101 mL mixture is classified as Halogenated Waste .[1][2]

  • Quenching (If Reactive):

    • If the quinolinone is in a mixture with reagents like Phosphorus Oxybromide (

      
      ) or strong acids, you must quench the reactivity first.[1]
      
    • Procedure: Slowly add the reaction mixture to an ice/water slurry (or saturated sodium bicarbonate if acidic) in a fume hood. Ensure exotherms have ceased.

  • Segregation:

    • Pour the quenched, stable mixture into the Halogenated Waste Carboy (Red tag/label usually).[1]

    • Do NOT pour into the "Organic Solvents" (Non-Halogenated) drum. This increases disposal costs significantly for your facility.[1][2]

  • Rinsing:

    • Rinse glassware with a small amount of Dichloromethane (DCM) or Acetone.[1]

    • Add this rinse also to the Halogenated Waste Carboy.[1]

Part 5: Spill Response (Immediate Action)

If a spill occurs in the laboratory:

  • Secure: Alert nearby personnel. Don appropriate PPE (Nitrile gloves, safety goggles, lab coat).[1][2] If powder is airborne, use an N95 or half-mask respirator.[1][2]

  • Confine:

    • Solid Spill: Cover with wet paper towels to prevent dust dispersion.[1][2] Sweep carefully into a dustpan.[1][2]

    • Liquid Spill: Surround with absorbent socks or vermiculite.[1][2]

  • Decontaminate:

    • Clean the surface with soap and water.[1][5]

    • Collect all cleanup materials (towels, absorbents) into a hazardous waste bag.[1]

    • Label as "Debris contaminated with Halogenated Organics."[1][2]

Part 6: Regulatory Compliance (RCRA & EPA)

While this compound is not explicitly listed on the EPA's "P" (Acutely Hazardous) or "U" (Toxic) lists [1], it is regulated under the Resource Conservation and Recovery Act (RCRA) through its characteristics and composition.[1][2]

  • Waste Coding:

    • If dissolved in spent halogenated solvents (e.g., DCM, Chloroform), the mixture carries the F002 code [2].[1][2]

    • If solid, it is classified as "Non-RCRA Regulated Hazardous Waste" in many jurisdictions, but Best Management Practice (BMP) dictates treating it as a halogenated toxicant.[1][2]

  • Destruction Method:

    • The only acceptable destruction method is High-Temperature Incineration equipped with acid gas scrubbers.[1][2] This ensures the bromine atoms are captured as salts (e.g., NaBr) rather than released as corrosive HBr gas or brominated dioxins [3].[1]

References

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1][2] EPA.gov.[1][2] Available at: [Link]2]

  • Code of Federal Regulations. 40 CFR § 261.31 - Hazardous wastes from non-specific sources (F-Codes).[1][2] eCFR.gov.[1][2] Available at: [Link]2]

  • National Institutes of Health (PubChem). 3-Bromo-5,6,7,8-tetrahydroquinoline (Analog Data).[1][2] PubChem Compound Summary.[1][2] Available at: [Link]2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.